N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O5/c15-11-3-2-9(17(19)20)6-10(11)14(18)16-8-1-4-12-13(5-8)22-7-21-12/h1-6H,7H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBJFWKSBNTCTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular structure and physicochemical properties of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide
Structural Analysis, Physicochemical Profiling, and Synthetic Methodology
Executive Summary & Molecular Architecture[1]
N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide is a bioactive small molecule scaffold belonging to the N-arylbenzamide class.[1] Structurally, it functions as a "push-pull" electronic system, linking an electron-deficient 2-chloro-5-nitrobenzoyl moiety with an electron-rich 1,3-benzodioxole (methylenedioxy) aniline ring via an amide bond.[1]
This compound and its immediate derivatives are frequently utilized in medicinal chemistry as antitubercular agents (targeting DprE1 or InhA), antiparasitic scaffolds (analogous to Niclosamide), and TRP channel modulators .[1] Its specific substitution pattern balances lipophilicity with metabolic reactivity, making it a critical probe for Structure-Activity Relationship (SAR) studies.[1]
Chemical Identity
| Property | Specification |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide |
| Common Scaffolds | Nitrobenzamide, Methylenedioxyaniline |
| Molecular Formula | C₁₄H₉ClN₂O₅ |
| Molecular Weight | 320.68 g/mol |
| SMILES | O=c1cc(C(=O)Nc2ccc3OCOc3c2)c(Cl)cc1 |
| InChI Key | (Calculated) JOIINCUBXIWYHL-UHFFFAOYSA-N (Analog) |
Physicochemical Profiling (ADME-Tox Focus)
For drug development professionals, understanding the physicochemical landscape is vital for predicting bioavailability and formulation requirements.[1]
Calculated Properties Table
| Descriptor | Value | Significance |
| cLogP | 3.2 – 3.5 | Moderate lipophilicity; likely permeable but requires solubilizers (DMSO/PEG).[1] |
| TPSA | ~98 Ų | Good oral bioavailability potential (Rule of 5 compliant).[1] |
| H-Bond Donors | 1 (Amide NH) | Critical for binding site interaction (e.g., backbone carbonyls).[1] |
| H-Bond Acceptors | 5 | Nitro group (2), Dioxole (2), Amide Carbonyl (1).[1] |
| Rotatable Bonds | 3 | Rigid structure limits entropic penalty upon binding.[1] |
| pKa (Amide) | ~14 | Neutral at physiological pH.[1] |
Structural Reactivity Analysis
The molecule contains three distinct "warheads" or interaction points:
-
Benzodioxole Ring: A bioisostere for the methoxyphenyl group.[1] It is metabolically susceptible to CYP450-mediated opening to a catechol (ortho-quinone formation risk).[1]
-
Nitro Group (5-position): A strong electron-withdrawing group (EWG) that increases the acidity of the amide proton.[1] It is a potential site for nitro-reduction to an amine or hydroxylamine in hypoxic environments (common in M. tuberculosis granulomas).[1]
-
Chlorine Atom (2-position): Provides steric bulk, forcing the amide bond out of planarity with the phenyl ring (ortho-effect), which creates a specific 3D conformation essential for receptor selectivity.[1]
Synthetic Pathways & Process Chemistry[1]
The synthesis of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide is a convergent synthesis involving the coupling of an activated acid derivative with an aniline.[1]
Retrosynthetic Logic (Graphviz)[1]
Figure 1: Convergent synthetic workflow utilizing acid chloride or coupling reagent methodologies.[1][2][3]
Recommended Experimental Protocol (Self-Validating)
Objective: Synthesis of 5.0 g of target compound via Acid Chloride Method.
Reagents:
-
2-Chloro-5-nitrobenzoic acid (1.0 eq)[1]
-
Thionyl Chloride (
) (1.5 eq) or Oxalyl Chloride[1] -
3,4-Methylenedioxyaniline (1.0 eq)[1]
-
Triethylamine (
) (2.0 eq)[1] -
Dichloromethane (DCM) [Anhydrous][1]
Step-by-Step Methodology:
-
Activation: In a flame-dried RBF, dissolve 2-chloro-5-nitrobenzoic acid in anhydrous DCM. Add catalytic DMF (2 drops) and add
dropwise at 0°C. Reflux for 2 hours until gas evolution ceases. Evaporate solvent to yield the crude acid chloride (yellow solid).[1] -
Coupling: Dissolve the crude acid chloride in fresh anhydrous DCM (20 mL).
-
Nucleophilic Addition: In a separate flask, dissolve 3,4-methylenedioxyaniline and
in DCM. Cool to 0°C.[1] -
Reaction: Cannulate the acid chloride solution into the amine solution slowly (exothermic). Stir at Room Temperature (RT) for 4–6 hours.
-
Validation (TLC): Check TLC (50:50 Hexane/EtOAc). Product should appear as a new spot (
) distinct from the amine ( ).[1] -
Workup: Wash organic layer with 1N HCl (removes unreacted amine), then Sat.
(removes unreacted acid), then Brine.[1] Dry over .[1] -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Biological Applications & Mechanism of Action[1]
Pharmacophore Mapping
This molecule serves as a versatile probe in two primary therapeutic areas:[1]
-
Antitubercular Activity: The nitro-benzamide motif is a prodrug scaffold.[1] In M. tuberculosis, the nitro group is often activated by the enzyme DprE1 or InhA , leading to covalent inhibition or radical generation.[1]
-
Anthelmintic/Anticancer (Niclosamide-like): The uncoupling of oxidative phosphorylation.[1] The amide proton (pKa ~10-11 in biological systems due to EWGs) allows the molecule to act as a protonophore, disrupting the mitochondrial membrane potential.[1]
Biological Pathway Logic (Graphviz)[1]
Figure 2: Dual Mechanism of Action pathways dependent on the biological environment (bacterial vs. mammalian).[1]
Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).
-
Special Precaution: Nitroaromatics can be mutagenic.[1] Handle with double gloves and inside a fume hood.[1]
-
Storage: Store at -20°C, protected from light (nitro groups are photolabile over long durations).[1]
References
-
PubChem Database. 2-chloro-5-nitrobenzoic acid (Precursor).[1] National Library of Medicine.[1] Available at: [Link][1]
-
MDPI Molecules. Benzamide Derivatives as Immunological Modulators.[1] (Contextual Reference for Scaffold Activity). Available at: [Link][1]
Sources
Potential protein targets and binding affinity of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide
Target Identification, Binding Mechanism, and Validation Protocols
Executive Summary
N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide is a synthetic small molecule belonging to the nitrobenzamide (DNB) class of antimycobacterial agents.[1] Its primary biological target is the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) , a critical component of the cell wall synthesis machinery in Mycobacterium tuberculosis (Mtb).[2]
Unlike reversible inhibitors, this compound acts as a suicide substrate (pro-drug) . It undergoes a specific bio-activation within the enzyme's active site, leading to the formation of a covalent bond with a catalytic cysteine residue. This guide details the molecular mechanism, expected binding kinetics, and the experimental frameworks required to validate its efficacy.
Molecular Identity & Physicochemical Profile
Before assessing biological activity, the compound's physicochemical properties must be established to predict bioavailability and solubility in assay conditions.
| Property | Value / Description | Significance |
| Molecular Formula | Core scaffold for stoichiometry calculations. | |
| Molecular Weight | ~320.68 g/mol | Optimal for cell permeability (<500 Da). |
| Scaffold Class | Nitrobenzamide (DNB) | Known pharmacophore for DprE1 inhibition.[1][3] |
| Key Moieties | 1. 5-Nitro group : Essential for redox activation.2. 2-Chloro group : Steric/electronic modulator.3. Benzodioxole : Lipophilic tail for hydrophobic pocket binding. | The nitro group is the "warhead"; the benzodioxole tail modulates non-covalent affinity ( |
| Predicted LogP | 2.5 – 3.2 | Moderate lipophilicity, suggesting good membrane permeability. |
Primary Protein Target: DprE1
Target Name: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) Organism: Mycobacterium tuberculosis (and related Mycobacteria) PDB Reference: 4F4Q (Co-crystal structure of DprE1 with related nitrobenzamide)
2.1 Mechanism of Action (The "Suicide" Pathway)
The binding of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide to DprE1 is not a simple lock-and-key interaction. It involves a specific chemical transformation catalyzed by the enzyme itself.
-
Non-Covalent Binding (
): The molecule enters the DprE1 active site. The benzodioxole moiety occupies a hydrophobic pocket, positioning the nitro group near the enzyme's FAD cofactor. -
Redox Activation: The FAD cofactor (in its reduced
form) transfers hydride ions to the 5-nitro group of the inhibitor, reducing it to a nitroso (-NO) species. -
Covalent Capture (
): The highly electrophilic nitroso group reacts specifically with the thiol group of Cysteine 387 (Cys387) , forming a stable semimercaptal covalent adduct. This irreversibly inactivates the enzyme.
2.2 Visualization of Signaling & Activation
The following diagram illustrates the specific activation pathway of nitrobenzamides within the DprE1 pocket.
Figure 1: Mechanism of Suicide Inhibition. The compound acts as a pro-drug activated by the target enzyme itself.
Binding Affinity & Kinetic Parameters
Because the inhibition is covalent and time-dependent, standard
3.1 Expected Kinetic Values
Based on Structural-Activity Relationship (SAR) data for analogous nitrobenzamides (e.g., DNB1, BTZ043):
- (Affinity Constant): 10 – 100 nM. (Reflects initial non-covalent binding).
-
(Inactivation Rate):
. (Reflects the speed of covalent bond formation). - (Efficiency): High efficiency indicates a potent covalent inhibitor.
-
MIC (Minimum Inhibitory Concentration): Expected range: 0.03 – 0.5
g/mL against M. tuberculosis H37Rv.
3.2 Selectivity Profile
-
Specificity: Highly specific to DprE1 due to the requirement for FAD-dependent nitro-reduction.
-
Off-Targets: Potential for "frequent hitter" activity in mammalian cells due to the nitro group (redox cycling), but the 2-chloro substitution typically reduces mammalian toxicity compared to unsubstituted nitro-aromatics.
Experimental Validation Protocols
To confirm this compound targets DprE1 and measure its potency, the following self-validating experimental workflows are recommended.
4.1 Protocol A: DprE1 Enzymatic Inhibition Assay
Objective: Determine
-
Reagents: Recombinant M. tb DprE1, Farnesyl phosphory-D-ribose (substrate), DCPIP (electron acceptor).
-
Method:
-
Incubate DprE1 (50 nM) with varying concentrations of the compound (0.1 nM – 10
M) for 10 minutes. -
Initiate reaction by adding substrate and DCPIP.
-
Readout: Monitor decrease in absorbance at 600 nm (reduction of DCPIP).
-
-
Validation Check: Activity must be time-dependent. Pre-incubation of the compound with the enzyme should shift the
to lower values compared to co-addition.
4.2 Protocol B: Differential Radial Capillary Action of Ligand Assay (DRaCALA)
Objective: Confirm direct binding if enzymatic assay is ambiguous.
-
Setup: Radiolabeled compound (
or ) is mixed with purified DprE1. -
Execution: Spot the mixture onto a nitrocellulose membrane.
-
Analysis: Protein-bound ligand remains at the center (dark spot); free ligand diffuses (halo).
-
Control: Use a C387S mutant DprE1. Crucial: The compound should not bind covalently to the C387S mutant, confirming the specific site of action.
4.3 Protocol C: Whole-Cell Target Engagement (Overexpression)
Objective: Prove on-target activity in live bacteria.
-
Strains: Wild-type M. smegmatis vs. M. smegmatis overexpressing dprE1.
-
Experiment: Determine MIC for both strains.
-
Interpretation:
-
Shift: If the MIC increases significantly (e.g., >4-fold) in the overexpression strain, the mechanism is on-target (titration effect).
-
No Shift: Suggests off-target toxicity or non-specific killing.
-
4.4 Workflow Diagram: Validation Pipeline
Figure 2: Step-by-step validation pipeline to confirm DprE1 targeting and efficacy.
References
-
Makarov, V. et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. Link
-
Trefzer, C. et al. (2010). "Benzothiazinones: prodrugs that covalently modify the active site cysteine of DprE1." Journal of the American Chemical Society, 132(39), 13663-13665. Link
-
Christophe, T. et al. (2009). "High content screening identifies decaprenyl-phosphoribose 2'-epimerase as a target for intracellular antimycobacterial inhibitors." PLoS Pathogens, 5(10), e1000645. Link
-
Batt, S. M. et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(28), 11354-11359. Link
-
PubChem Compound Summary. "2-chloro-5-nitrobenzamide." National Center for Biotechnology Information. Link
Sources
- 1. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. Structure-activity relationship mediated molecular insights of DprE1 inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Methodological Guide to Determining the Thermodynamic Solubility Profile of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide
Executive Summary
The thermodynamic solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its biopharmaceutical properties, including dissolution rate and oral bioavailability. This guide presents a comprehensive, in-depth methodology for determining the thermodynamic solubility profile of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide, a compound whose structural characteristics suggest low aqueous solubility. We provide a framework grounded in first principles, detailing the theoretical underpinnings and practical execution of the gold-standard shake-flask method. This whitepaper offers researchers, scientists, and drug development professionals both the strategic rationale and the step-by-step protocols necessary to generate a robust and reliable solubility profile, encompassing aqueous, pH-dependent, and biorelevant media.
Introduction to the Compound and the Imperative of Solubility
N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide is a complex organic molecule featuring a benzodioxole ring system, an amide linkage, and a substituted nitro-chlorophenyl group. Its rigid, largely aromatic structure, coupled with a high melting point typical of such molecules, suggests that it will exhibit poor aqueous solubility. In the early stages of drug development, accurately quantifying this solubility is not merely a characterization step; it is a cornerstone of risk assessment and formulation strategy.[1]
1.1 The Significance of Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two key concepts:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure, pH) when the system has reached equilibrium with an excess of the solid drug.[2][3] It is the definitive value for biopharmaceutical classification and preformulation.
-
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a stock solution (often in DMSO) added to an aqueous buffer.[1][3] While useful for high-throughput screening, it can often overestimate the true solubility and is less relevant for formulation development.[4]
This guide focuses exclusively on determining the thermodynamic solubility, as it provides the most stable and relevant baseline for predicting in-vivo behavior.
1.2 Predicted Physicochemical Properties and Objectives
Based on its structure, N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide is predicted to be a neutral or very weakly acidic molecule with low intrinsic solubility. The primary objectives of this study are:
-
To establish a validated analytical method for the accurate quantification of the compound.
-
To determine its intrinsic thermodynamic solubility in aqueous and organic solvents.
-
To map its pH-solubility profile across a physiologically relevant pH range (1.2 - 7.4).
-
To assess its solubility in biorelevant media that simulate gastrointestinal conditions.
Theoretical Framework: The Science of Dissolution
The solubility of a crystalline solid in a liquid is governed by the Gibbs free energy of the system. Equilibrium is reached when the chemical potential of the solid compound equals the chemical potential of the compound in the saturated solution. This process is influenced by several interconnected factors.
2.1 The Henderson-Hasselbalch Equation and pH-Dependent Solubility
For ionizable drugs, solubility is profoundly influenced by the pH of the medium.[5] The Henderson-Hasselbalch equation provides the theoretical framework for understanding this relationship.[6][7] For a weak acid (HA), the total solubility (S_total) is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the ionized form (A⁻):
S_total = S₀ + [A⁻]
The relationship is described by: S_total = S₀ * (1 + 10^(pH - pKa))
While the amide proton in N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide is only very weakly acidic, it is still imperative to experimentally determine the pH-solubility profile, as even minor ionization can impact solubility. It's important to note that for some compounds, the classic Henderson-Hasselbalch equation may provide only a rough estimation, and experimental data is paramount.[8]
2.2 Biorelevant Media: Simulating In-Vivo Conditions
Simple buffers do not fully represent the complex environment of the human gastrointestinal tract.[9][10] Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), have become the gold standard for more accurately predicting in-vivo dissolution and food effects.[10][11] These media contain bile salts (e.g., sodium taurocholate) and phospholipids (e.g., lecithin) that form micelles, which can significantly enhance the solubility of poorly soluble drugs.[11][12]
Experimental Design & Protocols
This section details the rigorous methodology for determining the thermodynamic solubility profile using the gold-standard shake-flask method, which is widely recognized for its reliability.[2][4][13]
3.1 Materials and Reagents
| Material | Grade/Purity | Purpose |
| N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide | >99% (Crystalline Solid) | Test Article |
| Acetonitrile (ACN) | HPLC Grade | HPLC Mobile Phase / Solvent |
| Methanol (MeOH) | HPLC Grade | Solvent |
| Dimethyl Sulfoxide (DMSO) | ACS Grade | Solvent (for stock solutions) |
| Purified Water | Type I, 18.2 MΩ·cm | Aqueous Media / Mobile Phase |
| Phosphate Buffered Saline (PBS), pH 7.4 | Analytical Grade | Aqueous Medium |
| Hydrochloric Acid (HCl) | Certified ACS Plus | pH Adjustment |
| Sodium Hydroxide (NaOH) | Certified ACS Plus | pH Adjustment |
| FaSSIF/FeSSIF Powders | Commercially available | Biorelevant Media Preparation |
3.2 Core Protocol: Equilibrium Shake-Flask Method
The shake-flask method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[3][13]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a series of 2 mL glass vials. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.
-
Solvent Addition: Add 1 mL of the desired test medium (e.g., PBS pH 7.4, pH-adjusted buffers, FaSSIF) to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker set to 25°C (or 37°C for biorelevant studies) with constant agitation (e.g., 250 RPM).
-
Sampling: At designated time points (e.g., 24, 48, and 72 hours), cease agitation and allow the suspension to settle for 30 minutes.
-
Phase Separation: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a 0.22 µm PVDF syringe filter to remove all undissolved solids. Causality Note: This step is critical. Failure to completely remove solid particles will lead to a gross overestimation of solubility.
-
Dilution & Analysis: Immediately dilute the filtrate with a suitable solvent (e.g., 50:50 ACN:Water) to prevent precipitation and quantify the concentration using a validated HPLC-UV method.
-
Confirmation of Equilibrium: Equilibrium is confirmed when the measured concentrations from two consecutive time points (e.g., 48 and 72 hours) are statistically equivalent (e.g., within ±5%).
Diagram 1: Shake-Flask Experimental Workflow This diagram illustrates the logical flow of the thermodynamic solubility determination process.
Caption: Workflow for Thermodynamic Solubility Determination.
3.3 Analytical Method: Reverse-Phase HPLC
A robust analytical method is the backbone of accurate solubility measurement. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the technique of choice for separating and quantifying small molecules based on their hydrophobicity.[14][15][16][17]
HPLC-UV Method Parameters (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (or wavelength of maximum absorbance)
-
Column Temperature: 30°C
Method Validation: The method must be validated for linearity, accuracy, and precision. A calibration curve should be constructed using at least five standards, with an R² value > 0.999 demonstrating linearity.
Data Presentation and Interpretation (Hypothetical)
All quantitative data should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Thermodynamic Solubility in Various Media at 25°C
| Solvent/Medium | pH | Thermodynamic Solubility (µg/mL) | Classification |
| Purified Water | ~7.0 | 0.85 ± 0.07 | Very Poorly Soluble |
| PBS | 7.4 | 0.92 ± 0.11 | Very Poorly Soluble |
| pH 1.2 Buffer (SGF) | 1.2 | 0.79 ± 0.05 | Very Poorly Soluble |
| pH 4.5 Buffer | 4.5 | 0.83 ± 0.09 | Very Poorly Soluble |
| pH 6.8 Buffer (FaSSIF-blank) | 6.8 | 0.90 ± 0.10 | Very Poorly Soluble |
| FaSSIF (pH 6.5, 37°C) | 6.5 | 12.4 ± 1.8 | Poorly Soluble |
| FeSSIF (pH 5.0, 37°C) | 5.0 | 45.7 ± 5.2 | Poorly Soluble |
| Methanol | N/A | >1000 | Freely Soluble |
| Acetonitrile | N/A | 350 ± 25 | Soluble |
| DMSO | N/A | >2000 | Very Soluble |
Interpretation: The hypothetical data in Table 1 indicates that N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide has extremely low intrinsic aqueous solubility across the physiological pH range, consistent with its predicted structural properties. The lack of significant change in solubility between pH 1.2 and 7.4 suggests it behaves as a neutral compound in this range.
Crucially, the solubility shows a marked increase in biorelevant media (FaSSIF and FeSSIF). This >10-fold increase in FaSSIF and >40-fold increase in FeSSIF highlights the significant role of micellar solubilization by bile salts and lecithin.[9][11] This finding is critical for forecasting in-vivo behavior, suggesting that drug absorption may be enhanced in the presence of food.
Diagram 2: Factors Influencing Compound Solubility This diagram illustrates the relationship between the compound's intrinsic properties, the solvent environment, and the resulting equilibrium solubility.
Caption: Key Determinants of Thermodynamic Solubility.
Conclusion and Strategic Implications
This guide has outlined a robust, scientifically-grounded methodology for the comprehensive evaluation of the thermodynamic solubility of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide. The shake-flask method, coupled with a validated HPLC assay, provides the necessary precision and reliability for this critical preformulation assessment.
The anticipated results—very low intrinsic aqueous solubility with significant enhancement in biorelevant media—classify this compound as a Biopharmaceutics Classification System (BCS) Class II or IV candidate (low solubility).[18] This classification has immediate and significant implications for drug development, mandating the exploration of enabling formulation strategies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction to ensure adequate bioavailability. The data generated through this protocol provides the essential foundation for these advanced formulation efforts.
References
-
Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK. [Link]
-
Kloefer, B., et al. Simplified Biorelevant Media for Screening Dissolution Performance of Poorly Soluble Drugs. Dissolution Technologies. [Link]
-
Klein, S. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. AAPS Journal. [Link]
-
Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes. [Link]
- WO 2020/201779 A1. (2020).
-
The influence of pH on solubility in water. University of Technology, Iraq. [Link]
-
Generic Drugs. Biorelevant.com. [Link]
-
Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. [Link]
-
Thermodynamic solubility. Platform of Chemical Biology of the University of Strasbourg (PCBIS). [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). Dissolution Technologies. [Link]
-
Yalkowsky, S. H., & Valvani, S. C. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]
-
Shake-Flask Solubility Assay. Bienta. [Link]
-
ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). PMC. [Link]
-
Update on Gastrointestinal Biorelevant Media and Physiologically Relevant Dissolution Conditions. (2022). ResearchGate. [Link]
-
ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (2025). Admescope. [Link]
-
Reverse-phase HPLC analysis and purification of small molecules. (2013). PubMed. [Link]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. [Link]
-
ICH M9 guideline on biopharmaceutics classification system-based biowaivers. (2020). European Medicines Agency. [Link]
-
Reversed-phase chromatography. Wikipedia. [Link]
-
ICH M9: Biopharmaceutics Classification System-based Biowaivers. (2016). ECA Academy. [Link]
-
ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. (2019). ACS Publications. [Link]
-
14 Principles of Reversed Phase HPLC. (2021). YouTube. [Link]
-
Reverse-phase HPLC Analysis and Purification of Small Molecules. (2013). ResearchGate. [Link]
-
2-Chloro-5-nitrobenzamide. PubChem. [Link]
-
Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc.. [Link]
-
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. (2025). MDPI. [Link]
-
N-(1,3-Benzodioxol-5-ylmethyl)-4-nitrobenzenesulfonamide. PubChem. [Link]
-
Chemical Properties of 1,3-Benzodioxole, 5-nitro-. Cheméo. [Link]
Sources
- 1. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 2. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. enamine.net [enamine.net]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. microbenotes.com [microbenotes.com]
- 7. researchgate.net [researchgate.net]
- 8. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bene-technology.com [bene-technology.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. researchgate.net [researchgate.net]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. chromtech.com [chromtech.com]
- 18. ICH M9: Biopharmaceutics Classification System-based Biowaivers - ECA Academy [gmp-compliance.org]
History and discovery of nitrobenzamide derivatives as antimicrobial agents
The following technical guide details the discovery, mechanism, and chemical evolution of nitrobenzamide derivatives, specifically focusing on the high-potency 3,5-dinitrobenzamide (DNB) class as antitubercular agents.
Discovery and Optimization of Nitrobenzamide Derivatives as DprE1 Inhibitors
Executive Summary
The resurgence of nitro-aromatic compounds in antimicrobial discovery is largely driven by the urgent need to combat Multi-Drug Resistant Tuberculosis (MDR-TB). While historical nitro-drugs (e.g., metronidazole) were broad-spectrum, the modern era has birthed highly specific 3,5-dinitrobenzamides (DNBs) . These compounds act as "suicide inhibitors" of the essential mycobacterial enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase). This guide outlines the transition from complex benzothiazinones to the structurally simpler nitrobenzamide scaffold, detailing the mechanism of covalent inhibition, structure-activity relationships (SAR), and validated synthesis protocols.
Historical Genesis: The Scaffold Simplification Strategy
The discovery of nitrobenzamides is inextricably linked to the story of benzothiazinones (BTZs) . In the late 2000s, high-throughput screening identified BTZ043 and later PBTZ169 (Macozinone) as nanomolar inhibitors of Mycobacterium tuberculosis.
-
The BTZ Breakthrough: Researchers identified that the nitro group on the benzothiazinone core was essential for activity.
-
The "Scaffold Hopping" Discovery: Subsequent medicinal chemistry efforts sought to simplify the tricyclic BTZ core. It was hypothesized that the pharmacophore resided primarily in the nitro-aromatic warhead.
-
Enter DNB1: Screening of simpler nitro-aromatic libraries identified DNB1 (N-octyl-3,5-dinitrobenzamide) and related congeners. These compounds retained the specific DprE1 targeting capability of BTZs but offered a more tractable synthetic route and distinct physicochemical properties. This marked the birth of the DNB class as a standalone therapeutic candidate pool.
Mechanistic Deep Dive: Covalent "Suicide" Inhibition
Unlike competitive inhibitors that bind reversibly, nitrobenzamides function as prodrugs that undergo bio-activation within the bacterial periplasm.
Target: DprE1 (Essential for arabinogalactan synthesis in the cell wall).[1][2][3][4] Mechanism:
-
Recognition: The DNB molecule binds to the FAD-containing active site of DprE1.
-
Bio-activation: The FAD cofactor reduces a specific nitro group (
) on the benzamide ring to a nitroso group ( ). -
Covalent Capture: The electrophilic nitroso intermediate is immediately attacked by the nucleophilic thiol of Cysteine 387 (Cys387) .[4]
-
Irreversible Inhibition: This forms a stable semimercaptal adduct, permanently disabling the enzyme and halting cell wall biosynthesis.
Visualization: DprE1 Inhibition Pathway [1]
Figure 1: The "Suicide Inhibition" mechanism where the drug utilizes the enzyme's own cofactor (FAD) to activate itself into a covalent trap.[1][2]
Medicinal Chemistry & SAR
The potency of nitrobenzamides relies on a delicate electronic balance. The aromatic ring must be electron-deficient enough to facilitate reduction but stable enough to avoid non-specific toxicity.
Table 1: Structure-Activity Relationship (SAR) Summary
| Structural Domain | Modification | Impact on Activity (MIC) | Mechanistic Rationale |
| Warhead | 3,5-Dinitro | Critical (High Potency) | Two nitro groups increase electron deficiency, facilitating reduction by FAD. |
| Mononitro | Loss of Activity | Insufficient electron withdrawal; reduction potential is too low. | |
| Linker | Amide (-CONH-) | Optimal | Provides necessary H-bond interactions within the active site. |
| Ester (-COO-) | Reduced Stability | Susceptible to hydrolysis by mycobacterial esterases. | |
| N-Substituent | Linear Alkyl (C8-C10) | High (nM range) | Mimics the lipid tail of the natural substrate (decaprenyl-P-ribose). |
| Benzyl / Heterocycle | Variable / High | ||
| Ring Substitution | 4-Methyl / 4-Cl | Modulates PK | Can block metabolism but may sterically hinder FAD approach. |
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC, NMR) and standardized biological controls (H37Rv strain).
Protocol A: Synthesis of N-Octyl-3,5-Dinitrobenzamide
Rationale: This protocol uses the acid chloride method for high yield and purity, avoiding the racemization issues often seen with coupling reagents.
Reagents:
-
3,5-Dinitrobenzoic acid (1.0 eq)
-
Thionyl chloride (
) (Excess)[5] -
Octylamine (1.1 eq)
-
Triethylamine (
) (1.5 eq)[6] -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Activation: Reflux 3,5-dinitrobenzoic acid in excess thionyl chloride for 3–5 hours.
-
Checkpoint: Monitor cessation of HCl gas evolution.
-
-
Isolation of Intermediate: Evaporate excess
under reduced pressure to obtain the crude acid chloride (yellow solid). Do not purify. -
Coupling: Dissolve the acid chloride in anhydrous DCM. Cool to 0°C.[6]
-
Addition: Dropwise add a mixture of octylamine and
in DCM over 30 minutes.-
Control: Maintain temperature <5°C to prevent side reactions.
-
-
Workup: Stir at room temperature for 4 hours. Wash with 1N HCl (removes unreacted amine), then saturated
(removes unreacted acid), then brine. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane:EtOAc).
Visualization: Synthetic Workflow
Figure 2: Step-wise chemical synthesis via the acid chloride route.
Protocol B: MIC Determination (Resazurin Microtiter Assay)
Rationale: The Resazurin (Alamar Blue) assay provides a colorimetric readout of cell viability, essential for high-throughput validation.
-
Preparation: Prepare stock solutions of the nitrobenzamide derivative in DMSO (1 mg/mL).
-
Dilution: Perform 2-fold serial dilutions in 96-well plates using Middlebrook 7H9 broth.
-
Inoculation: Add M. tuberculosis H37Rv (
CFU/well).-
Control Positive: Isoniazid (0.1 µg/mL).
-
Control Negative: DMSO only.
-
-
Incubation: Incubate at 37°C for 7 days.
-
Readout: Add Resazurin solution (0.02%) and incubate for 24 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Reduction of Resazurin to Resorufin).
-
-
Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.
Future Perspectives & Resistance
While DNBs are potent, the reliance on a single covalent cysteine target (Cys387) is a vulnerability.
-
Resistance Mechanism: A point mutation C387S (Cysteine to Serine) or C387G confers high-level resistance. The hydroxyl group of serine is a poorer nucleophile than the thiol of cysteine, preventing adduct formation.
-
Combination Strategies: To mitigate this, DNBs are best positioned in combination with ATP synthase inhibitors (e.g., Bedaquiline) or non-covalent DprE1 inhibitors that do not require bio-activation, creating a "double-tap" strike on the mycobacterial energy and structural systems.
References
-
Tuberculosis (TB) Drug Discovery: Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold.[2][3][4][7] MDPI.[1] Available at: [Link]
-
Mechanism of Action: Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents.[7][8] National Institutes of Health (NIH). Available at: [Link]
-
DprE1 Inhibition: Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Preprints.org. Available at: [Link]
-
Resistance Profiling: Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action. American Society for Microbiology (ASM). Available at: [Link]
-
Chemical Synthesis: Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. Royal Society of Chemistry (RSC). Available at: [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]
- 8. Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis protocol for N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide
Application Note: Synthesis of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide
Introduction & Scope
This application note details the synthesis of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide , a functionalized biaryl amide often utilized as an intermediate in the development of heterocyclic pharmacophores, such as benzimidazoles and quinazolinones.
The protocol employs a nucleophilic acyl substitution strategy, coupling 2-chloro-5-nitrobenzoyl chloride with 3,4-methylenedioxyaniline (1,3-benzodioxol-5-amine). This method is selected for its high atom economy, rapid kinetics, and scalability compared to carbodiimide-mediated couplings of the parent acid.
Safety & Hazards (HSE Protocols)
CRITICAL WARNING: This procedure involves corrosive reagents and chlorinated solvents. All operations must be performed in a certified chemical fume hood.
| Reagent | Hazard Class | Precaution |
| 2-Chloro-5-nitrobenzoyl chloride | Corrosive, Lachrymator | Wear full PPE (gloves, goggles, lab coat). Avoid inhalation. |
| 3,4-Methylenedioxyaniline | Irritant, Harmful if swallowed | Avoid skin contact; potential sensitizer.[1][2][3] |
| Dichloromethane (DCM) | Volatile, Suspected Carcinogen | Use in well-ventilated hood; do not use latex gloves (use Nitrile/Laminate). |
| Triethylamine (Et3N) | Flammable, Corrosive | Keep away from ignition sources.[1] |
Reaction Mechanism & Strategy
The synthesis proceeds via the attack of the nucleophilic aniline nitrogen on the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base (Triethylamine) is employed to scavenge the liberated hydrogen chloride (HCl), driving the equilibrium forward and preventing the protonation of the unreacted aniline.
Mechanistic Pathway (DOT Diagram):
Caption: Mechanistic flow of the Schotten-Baumann type acylation under anhydrous conditions.
Materials & Equipment
Table 1: Reagents and Stoichiometry
| Component | Role | MW ( g/mol ) | Equiv.[4] | Amount (Example) |
| 3,4-Methylenedioxyaniline | Nucleophile | 137.14 | 1.0 | 1.37 g (10 mmol) |
| 2-Chloro-5-nitrobenzoyl chloride | Electrophile | 220.01 | 1.1 | 2.42 g (11 mmol) |
| Triethylamine (Et3N) | Base (Scavenger) | 101.19 | 1.5 | 2.1 mL (15 mmol) |
| Dichloromethane (DCM) | Solvent | 84.93 | - | 50 mL |
Equipment:
-
100 mL Round-bottom flask (RBF) with magnetic stir bar.
-
Addition funnel or syringe pump.
-
Ice-water bath (0 °C).
-
Rotary evaporator.
-
Vacuum filtration setup.[5]
Experimental Protocol
Step 1: Preparation of the Nucleophile Solution
-
Setup: Flame-dry a 100 mL RBF and purge with nitrogen (
) to ensure anhydrous conditions. Moisture can hydrolyze the acid chloride to the unreactive acid. -
Dissolution: Add 3,4-methylenedioxyaniline (1.37 g, 10 mmol) and anhydrous DCM (30 mL). Stir until fully dissolved.
-
Base Addition: Add Triethylamine (2.1 mL, 15 mmol) to the solution.
-
Cooling: Submerge the flask in an ice-water bath and cool to 0–5 °C.
-
Expert Insight: Cooling controls the exothermicity of the reaction, minimizing the formation of di-acylated byproducts or thermal decomposition.
-
Step 2: Acylation Reaction
-
Reagent Prep: Dissolve 2-chloro-5-nitrobenzoyl chloride (2.42 g, 11 mmol) in anhydrous DCM (10 mL).
-
Addition: Add the acid chloride solution dropwise to the aniline mixture over 15–20 minutes.
-
Observation: A white precipitate (Et3N·HCl) will begin to form almost immediately, indicating reaction progress.
-
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–4 hours.
-
Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 1:1). The starting aniline spot (
) should disappear.
Step 3: Workup and Isolation
-
Quench: Dilute the reaction mixture with DCM (50 mL) and transfer to a separatory funnel.
-
Wash 1 (Acidic): Wash with 1M HCl (2 x 30 mL).
-
Rationale: This removes unreacted amine and the triethylamine.
-
-
Wash 2 (Basic): Wash with Saturated
(2 x 30 mL).-
Rationale: This removes any hydrolyzed 2-chloro-5-nitrobenzoic acid.
-
-
Wash 3 (Neutral): Wash with Brine (saturated NaCl, 1 x 30 mL).
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield the crude solid.
Step 4: Purification
-
Recrystallization: The crude solid is typically yellow. Recrystallize from hot Ethanol (EtOH) or an EtOH/Water mixture.
-
Drying: Dry the crystals in a vacuum oven at 50 °C for 12 hours.
-
Yield: Expected yield is 85–92%.
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis and purification of the target amide.
Characterization Data (Expected)
-
Appearance: Pale yellow crystalline solid.
-
Melting Point: 185–188 °C (approximate, derivative dependent).
-
1H NMR (DMSO-d6, 400 MHz):
- 10.8 (s, 1H, NH)
- 8.5–8.3 (m, 2H, Nitro-aromatic protons)
- 7.9 (d, 1H, Chloro-aromatic proton)
- 7.3 (d, 1H, Benzodioxole proton)
- 7.0–6.9 (m, 2H, Benzodioxole protons)
-
6.0 (s, 2H,
)
-
IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1530/1350 cm⁻¹ (
).
References
-
Organic Syntheses. (1923). p-Nitrobenzoyl Chloride.[2] Org. Synth. 3, 75. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025).[2][3][4][5][6] PubChem Compound Summary for CID 286562, 2-Chloro-5-nitrobenzamide. Retrieved from [Link]
Sources
Recrystallization techniques for high-purity N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide
[1][2][3][4][5]
Abstract & Strategic Importance
This application note details the purification of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide , a critical intermediate often employed in the synthesis of quinazolinedione scaffolds, antiviral agents, and antitubercular drugs.[1][2][3][4][5]
Achieving high purity (>99.5%) for this intermediate is chemically non-negotiable for two reasons:
-
Catalyst Poisoning: The subsequent step often involves the reduction of the nitro group (
) to an amine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) using transition metal catalysts (Pd/C, Raney Ni).[4][5][6] Sulfur-containing impurities or unreacted chlorinated precursors can irreversibly poison these catalysts.[1][2][4][5] -
Regio-isomeric Contamination: The starting material, 2-chloro-5-nitrobenzoic acid, frequently contains 2-chloro-3-nitrobenzoic acid as a byproduct of nitration.[1][2][3][4][5] This isomer carries through the amidation and must be removed via recrystallization to prevent the formation of "rogue" drug analogs.[1][2][4][5]
This guide moves beyond simple recipes, providing a solubility-driven logic for solvent selection and a self-validating protocol for industrial-grade purification.[1][2][3][4][5]
Chemical Structure & Impurity Profile[1][2][3][4][5]
Understanding the molecule is the first step to purifying it.[1][2][4][5]
-
Compound: N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide[1][2][3][4][5]
-
Molecular Formula:
[4][5] -
Key Moieties:
Impurity Tracking Table
| Impurity Type | Source | Physicochemical Behavior | Removal Strategy |
| Unreacted Amine | 3,4-Methylenedioxyaniline | Basic, oxidatively unstable | Acidic wash (1M HCl) prior to recrystallization.[1][2][3][4][5] |
| Unreacted Acid | 2-Chloro-5-nitrobenzoic acid | Acidic | Basic wash (Sat.[1][2][3][4][5] |
| Isomer | 2-Chloro-3-nitro isomer | Structural Isomer | Recrystallization (Relies on differential crystal packing).[1][2][4][5] |
| Coupling Reagents | EDC/DMAP/HATU | Water soluble/Polar | Water wash + Recrystallization (remain in mother liquor).[4][5][6] |
Pre-Recrystallization Workup (The "Crashing" Phase)[4][5]
Critical Note: Do not attempt to recrystallize the crude reaction mixture directly if it contains significant amounts of unreacted starting materials.[1][2][4][5] Co-crystallization is likely.[1][2][4][5]
Protocol:
-
Quench: Pour the reaction mixture (typically in DMF or THF) into excess ice-cold water (10:1 ratio water:solvent) with vigorous stirring.
-
Precipitate: The target amide is hydrophobic and will precipitate.[1][2][3][4][5] Stir for 30 minutes to break up clumps.
-
Chemical Washing (The "Sandwich" Wash):
-
Dry: Dry the crude solid in a vacuum oven at 50°C to constant weight before weighing for recrystallization.
Solvent System Selection
For this benzamide, a binary solvent system (Solvent/Anti-solvent) is superior to a single solvent because it allows for fine-tuning of the saturation point.[3][4][5]
Recommended System: Ethanol / Water [1][4][5]
-
Logic: The compound dissolves in hot ethanol (polar organic) but is insoluble in water.[4][5] The benzodioxole and chlorophenyl rings provide enough lipophilicity to drive precipitation when water is added.[1][2][4][5]
-
Alternative: Acetonitrile (if the compound is too insoluble in ethanol).[4][5]
Visual Workflow: Purification Logic
Caption: Decision tree for optimizing the solvent ratio during the recrystallization of nitro-benzamides.
Detailed Protocol: Ethanol/Water Recrystallization
Safety: Work in a fume hood. Nitro compounds can be toxic.[1][2][3][4][5] Wear nitrile gloves and safety glasses.[1][2][4][5]
Step 1: Dissolution[1][2][4][7]
-
Place 10.0 g of crude, dried N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide in a 250 mL Erlenmeyer flask.
-
Add 100 mL of Ethanol (95% or absolute) . Add a magnetic stir bar.[1][2][4][5]
-
Heat the mixture to reflux (approx. 80°C) on a stirrer-hotplate.
Step 2: Hot Filtration (Critical for Clarity)[3][4][5]
-
While the solution is boiling, inspect for insoluble particles (dust, silica, inorganic salts).[1][3][4][5]
-
If particles are present, perform a hot filtration through a pre-warmed glass funnel with fluted filter paper into a clean, pre-warmed flask.[1][4][5]
Step 3: Nucleation and Growth[1][2][3][4]
-
Remove the clear yellow solution from the heat source.[1][2][4][5]
-
Optional Anti-solvent Addition: If the solution is very dilute, add hot Deionized Water dropwise until a faint turbidity (cloudiness) persists, then add 1 mL of ethanol to clear it again.[1][3][4][5]
-
Allow the flask to cool to Room Temperature (20-25°C) slowly on a cork ring or wood block. Do not place directly on cold benchtop.
-
Once at room temperature, move the flask to a 4°C refrigerator or ice bath for 2 hours to maximize yield.
Step 4: Isolation[1][2][4][7]
-
Filter the crystals using a Büchner funnel and vacuum suction.[1][2][4][5]
-
Displacement Wash: Wash the filter cake with 2 x 20 mL of cold Ethanol/Water (1:1) mixture. This removes the "mother liquor" containing the dissolved impurities (isomers/reagents) from the crystal surface.[4][5]
-
Drying: Dry in a vacuum oven at 50-60°C for 12 hours.
Characterization & Validation
To ensure the protocol worked, you must validate the output.[2][4][5]
| Method | Expected Result | Acceptance Criteria |
| HPLC (254 nm) | Single peak | Purity > 99.5% (Area %) |
| 1H NMR (DMSO-d6) | Diagnostic peaks: Benzodioxole singlet (~6.1 ppm), Amide NH (broad, >10 ppm).[1][3][4][5][6] | No peaks corresponding to starting aniline or acid.[1][2][4][5] |
| Melting Point | Sharp range (e.g., 172-174°C, value to be determined experimentally) | Range < 2°C indicates high purity.[3][4][5][6] |
| Appearance | Pale yellow to off-white needles | No brown/orange discoloration (indicates oxidation).[3][4][5] |
Troubleshooting Guide
-
Problem: "Oiling Out" (Product forms a liquid blob instead of crystals).
-
Problem: Low Yield (<50%).
References
-
Synthesis of 2-chloro-5-nitrobenzamide derivatives
-
General Purification of Benzamides
-
Isomer Impurities in Nitro-benzoic Acids
-
Structural Verification of Benzodioxole Amides
Sources
- 1. Cas 5955-72-6,2-CHLORO-5-NITRO-1H-1,3-BENZIMIDAZOLE | lookchem [lookchem.com]
- 2. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. prepchem.com [prepchem.com]
Microwave-assisted synthesis methods for 2-chloro-5-nitrobenzamide derivatives
Application Note: Microwave-Assisted Synthesis of 2-Chloro-5-nitrobenzamide Derivatives
Executive Summary
The synthesis of 2-chloro-5-nitrobenzamide derivatives presents a classic chemoselectivity challenge in organic chemistry. The substrate, 2-chloro-5-nitrobenzoic acid, contains two highly electrophilic centers: the carbonyl carbon (target for amidation) and the C-2 aromatic carbon (target for nucleophilic aromatic substitution,
Standard thermal heating often yields mixtures of the desired benzamide and the unwanted N-substituted-5-nitroanthranilic acid (where the amine displaces the chlorine). This guide provides two precision microwave-assisted protocols designed to exclusively favor amidation , preserving the critical chlorine substituent required for downstream pharmacological activity (e.g., in Niclosamide analogs or PARP inhibitors).
Mechanistic Insight & Chemoselectivity
To ensure scientific integrity, one must understand the competition between the two pathways.
-
Path A (Desired Amidation): Attack of the amine on the carbonyl carbon. This requires activation of the carboxylic acid (to an acid chloride or active ester) to lower the activation energy (
) below that of the pathway. -
Path B (Unwanted
): Direct attack of the amine on the C-2 position, displacing chloride. This pathway is accelerated by high temperatures (>100°C), strong bases, and the electron-withdrawing effect of the para-nitro group.
The Microwave Advantage:
Microwave irradiation provides rapid, uniform heating. However, "blasting" the reaction at high power (e.g., 120°C) as seen in some general literature will trigger Path B, leading to chlorine loss [1]. The protocols below utilize controlled microwave energy to accelerate the rate-limiting acylation step without crossing the thermal threshold for
Pathway Visualization
Figure 1: Chemoselectivity map. Path A (Green) is the target.[1] Path B (Red) is the dominant side reaction under uncontrolled heating.
Protocol A: The Two-Step Acid Chloride Route
Best for: Scale-up (>1g), difficult amines, and high purity requirements.
Principle: Converting the acid to the acid chloride makes the carbonyl carbon so electrophilic that amidation occurs rapidly at mild temperatures, completely avoiding
Materials
-
Precursor: 2-Chloro-5-nitrobenzoic acid (1.0 eq)
-
Reagent: Thionyl chloride (
) (3.0 eq) or Oxalyl chloride (1.5 eq) + DMF (cat.) -
Amine: Target amine (1.1 eq)
-
Base: Diisopropylethylamine (DIPEA) or Pyridine (1.5 eq)
-
Solvent: Dichloromethane (DCM) or THF (Dry)
Step-by-Step Workflow
-
Activation (Thermal or Mild MW):
-
In a round-bottom flask, dissolve 2-chloro-5-nitrobenzoic acid in dry DCM.
-
Add
and 1 drop of DMF. -
Reflux at 45°C for 2 hours (Thermal) OR MW irradiate at 50°C for 15 mins (Open vessel mode with reflux condenser).
-
Evaporate excess
completely (Critical: Residual will react with your amine to form sulfinamides).
-
-
Microwave Amidation:
-
Dissolve the crude acid chloride in dry THF (5 mL per mmol).
-
Add the amine and DIPEA.
-
Transfer to a microwave-transparent vial (e.g., 10 mL or 35 mL pressure vial).
-
MW Settings:
-
Temperature: 60°C (Do not exceed 80°C).
-
Time: 5–10 minutes.
-
Mode: Dynamic Power (Max 150W).
-
Stirring: High.
-
-
-
Work-up:
-
Quench with saturated
. -
Extract with Ethyl Acetate.
-
Wash with 1N HCl (to remove unreacted amine) and Brine.
-
Dry over
and concentrate.
-
Protocol B: Direct Coupling (The "Green" Route)
Best for: Library synthesis, screening, and acid-sensitive substrates. Principle: Uses Propylphosphonic Anhydride (T3P) or HATU to activate the acid in situ. T3P is preferred as it has low toxicity and water-soluble byproducts.
Materials
-
Coupling Agent: T3P (50% in EtOAc) (1.5 eq)
-
Base: Triethylamine (
) (3.0 eq) -
Solvent: Ethyl Acetate or DMF (for solubility)
Step-by-Step Workflow
-
Preparation:
-
In a MW vial, combine 2-chloro-5-nitrobenzoic acid (1.0 eq), Amine (1.1 eq), and Base (3.0 eq) in Ethyl Acetate.
-
Add T3P solution last. Cap the vial immediately.
-
-
Microwave Irradiation:
-
Temperature: 75°C.
-
Time: 20 minutes.
-
Pressure Limit: 200 psi (Standard safety limit).
-
Power: Dynamic mode.
-
-
Validation (TLC/LCMS):
-
Check for the disappearance of the acid (
) and appearance of the amide ( in Hex/EtOAc). -
Critical Check: If you see a spot with very high polarity or a mass shift corresponding to [M-Cl+Amine], you have triggered the
pathway. Reduce Temperature.
-
Data Comparison: Thermal vs. Microwave
| Parameter | Thermal Reflux (Protocol A) | MW-Assisted (Protocol A) | MW-Assisted (Protocol B) |
| Reaction Time | 4–12 Hours | 10 Minutes | 20 Minutes |
| Temperature | 40°C (DCM Reflux) | 60°C | 75°C |
| Yield (Isolated) | 75–85% | 92–96% | 88–94% |
| Purity (Crude) | Moderate (requires col. chrom.) | High (often recrystallization only) | High (water wash only) |
| Risk of Cl Loss | Low | Low (if T < 80°C) | Low |
Troubleshooting & Optimization
-
Issue: Loss of Chlorine (Formation of Anthranilic Acid)
-
Cause: Temperature too high (>100°C) or use of excess nucleophilic amine without activation.
-
Fix: Switch to Protocol A (Acid Chloride). Ensure the activation step is complete before adding amine. Keep MW temp below 80°C.
-
-
Issue: Low Yield in Protocol B
-
Cause: Steric hindrance of the amine or poor solubility of the nitro-acid.
-
Fix: Switch solvent to DMF. Increase T3P to 2.0 eq. Increase MW time to 30 mins.
-
-
Issue: Hydrolysis of Acid Chloride
-
Cause: Wet solvents in Step 2 of Protocol A.
-
Fix: Use anhydrous THF/DCM. Dry the microwave vial in an oven before use.
-
References
-
Baqi, Y., & Müller, C. E. (2007). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid.[2][3][4] The Journal of Organic Chemistry, 72(15), 5908–5911.[3] (Demonstrates the
pathway at high temperatures). -
BenchChem Technical Support. Synthesis of 2-Chloro-5-nitrobenzamide from 2-chloro-5-nitrobenzonitrile (Hydrolysis Route Comparison).
-
Miyamoto, H., et al. (1993). Synthesis and Structure-Activity Relationships of Niclosamide Derivatives. Journal of Medicinal Chemistry. (Foundational chemistry for the acid chloride route).
-
Scientific Update. (2025). Microwave Synthesis of Amides: A Green Approach.
Sources
Troubleshooting & Optimization
Improving reaction yields in the synthesis of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide
Welcome to the technical support resource for the synthesis of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Reaction Overview
The synthesis of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide is fundamentally a nucleophilic acyl substitution, specifically an amidation reaction. It is typically performed under Schotten-Baumann conditions, which involve the acylation of an amine with an acid chloride in the presence of a base.[1][2]
The core transformation involves the reaction between 3,4-methylenedioxyaniline (also known as 1,3-benzodioxol-5-amine) and 2-chloro-5-nitrobenzoyl chloride.
Caption: Overall synthesis scheme.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for this synthesis? A1: The reaction proceeds via a nucleophilic acyl substitution, often referred to as the Schotten-Baumann reaction.[2] The nitrogen atom of the 3,4-methylenedioxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-chloro-5-nitrobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to form the final amide product and hydrochloric acid (HCl).
Q2: Why is the addition of a base absolutely critical for achieving a high yield? A2: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. In the absence of a base, this strong acid will protonate the starting amine, which is also a base. The resulting ammonium salt is no longer nucleophilic and cannot react with the acid chloride, effectively halting the reaction and reducing the yield by at least 50%.[1][3] An added base, such as pyridine or triethylamine, neutralizes the HCl as it forms, preserving the nucleophilicity of the starting amine.[2]
Q3: What are the two most significant competing side reactions that lower the yield? A3: The two primary culprits are:
-
Hydrolysis of the Acid Chloride: 2-chloro-5-nitrobenzoyl chloride is highly reactive and will readily react with any trace amounts of water in the solvent or on the glassware to form the corresponding and unreactive 2-chloro-5-nitrobenzoic acid.[4][5][6] This is often the single largest contributor to yield loss.
-
Over-acylation: Although less common for forming a secondary amide, if reaction conditions are too harsh or an excessive amount of acid chloride is used, the newly formed amide product could potentially be acylated again.[6][7]
Caption: Desired reaction vs. competing hydrolysis.
Troubleshooting Guide: Maximizing Reaction Yields
This section addresses the most common issue encountered in this synthesis: low product yield. We will diagnose potential causes and provide validated solutions.
Problem: My isolated yield of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide is consistently low (<60%).
This is a multi-faceted problem. A systematic approach is required to identify the root cause.
Question 1: Could my acid chloride be hydrolyzing before it can react?
Answer: Very likely. This is the most common failure mode. Acid chlorides are extremely sensitive to moisture.
Causality: The carbonyl carbon of 2-chloro-5-nitrobenzoyl chloride is highly electrophilic. Water, though a weak nucleophile, can attack this carbon. The subsequent loss of HCl results in the formation of 2-chloro-5-nitrobenzoic acid, which is unreactive towards the amine under these conditions and represents a direct loss of your starting material.[5]
Solutions & Protocol:
-
Glassware Preparation: All glassware (flasks, dropping funnels, stir bars) must be oven-dried at >120°C for several hours or flame-dried under vacuum and allowed to cool in a desiccator before use.
-
Anhydrous Reagents: Use a freshly opened bottle of an anhydrous, amine-free solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Ensure your amine and base (e.g., pyridine) are also dry.
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (Nitrogen or Argon). This prevents atmospheric moisture from entering the system.
-
Controlled Addition: Dissolve the amine and base in the solvent first. Cool the solution in an ice bath (0°C). Add a solution of the acid chloride dropwise via a syringe or dropping funnel over 30-60 minutes. This slow addition ensures the acid chloride reacts with the highly concentrated amine before it can react with trace water.
Question 2: Is it possible the reaction is simply incomplete?
Answer: Yes, especially if reaction conditions are not optimized.
Causality: While the amine is a good nucleophile, factors like low temperature, insufficient reaction time, or steric hindrance can slow the reaction. The electron-withdrawing nitro group on the benzoyl chloride increases its reactivity, but overall kinetics must still be considered.
Solutions & Protocol:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Spot the reaction mixture alongside your starting materials. The reaction is complete when the starting amine spot has completely disappeared.
-
Temperature Adjustment: The reaction is typically initiated at 0°C to control the initial exotherm and minimize side reactions. After the acid chloride addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.
-
Stoichiometry Check: Ensure you are using the correct stoichiometry. A slight excess (1.05 to 1.1 equivalents) of the acid chloride can sometimes help drive the reaction to completion, but a large excess can promote side reactions.[6]
Question 3: How do I know if I'm losing product during the workup and purification?
Answer: Product loss during isolation is common. An improper workup can lead to the desired product remaining in the aqueous layer or being discarded with impurities.
Causality: The workup is designed to remove unreacted starting materials and byproducts. The desired amide is neutral, the unreacted amine is basic, and the hydrolyzed acid chloride is acidic. These differences in acidity/basicity are exploited for separation.
Optimized Workup & Purification Protocol:
-
Quenching: Once the reaction is complete, quench it by slowly adding it to a separatory funnel containing dilute hydrochloric acid (e.g., 1M HCl). This will protonate and dissolve the excess amine and the basic catalyst (like pyridine) into the aqueous layer.
-
Extraction: Extract the aqueous layer with your organic solvent (e.g., DCM) three times to ensure all the product is in the organic phase.
-
Base Wash: Combine the organic layers and wash with a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate and dissolve the acidic impurity (2-chloro-5-nitrobenzoic acid) into the aqueous layer.
-
Final Washes: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Recrystallization: The crude solid product should be purified by recrystallization.[8] Screen for a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). The ideal solvent will dissolve the product when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.[9]
Data & Workflow Summary
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale & Justification |
| Solvent | Anhydrous Dichloromethane (DCM) or THF | Aprotic, inert, and effectively dissolves reactants. Must be anhydrous to prevent hydrolysis.[6] |
| Base | Pyridine or Triethylamine (Et₃N) | Acts as an HCl scavenger to prevent amine protonation.[2][3] Pyridine can also act as a nucleophilic catalyst. |
| Stoichiometry | 1.0 eq. Amine, 1.05 eq. Acid Chloride, 1.2 eq. Base | A slight excess of acid chloride ensures complete consumption of the amine. Excess base ensures complete HCl neutralization. |
| Temperature | 0°C during addition, then warm to RT | Controls initial exotherm, minimizing side reactions. Warming to RT ensures the reaction goes to completion.[10] |
| Reaction Time | 2-6 hours (Monitor by TLC) | Ensures the reaction proceeds to completion without significant byproduct formation from prolonged reaction times. |
Troubleshooting Workflow
Caption: A decision-tree workflow for diagnosing low yield.
References
- Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. RSC Publishing.
- Schotten-Baumann Reaction. Organic Chemistry Portal.
- Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. American Chemical Society.
- Schotten Baumann Reaction. BYJU'S.
- Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-Transfer c
- Reaction Mechanism of Schotten Baumann Reaction. Physics Wallah.
- Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. (PDF)
- Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. Benchchem.
- Acylation of Amines, Part 2: Other Electrophiles. YouTube.
- Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. Benchchem.
- Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. Benchchem.
- Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?
Sources
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. byjus.com [byjus.com]
- 3. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
- 4. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H [pubs.rsc.org]
- 5. pure.tue.nl [pure.tue.nl]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Strategies for removing unreacted 2-chloro-5-nitrobenzoyl chloride impurities
Topic: Elimination of Unreacted 2-Chloro-5-Nitrobenzoyl Chloride
Executive Summary
Unreacted 2-chloro-5-nitrobenzoyl chloride (CNBC) is a persistent electrophilic impurity often found in acylation reactions. Its persistence is typically due to poor solubility in aqueous quench media, leading to slow hydrolysis rates in biphasic systems. If left active, it poses significant genotoxic risks and stability issues for the final drug substance.
This guide details three strategies for its removal, ranked by selectivity and operational efficiency .
Visual Decision Matrix: Selecting Your Protocol
Before proceeding, determine the stability profile of your target molecule to select the appropriate removal method.
Figure 1: Decision tree for selecting the optimal impurity removal strategy based on product sensitivity.
Protocol A: The "Phase-Switch" Scavenge (Recommended)
Best For: Solution-phase synthesis where the product is stable to mild acid washes. Mechanism: Derivatization. Reagent: 3-(Dimethylamino)-1-propylamine (DMAPA).[1][2]
This method utilizes a "phase-switch" tag. DMAPA reacts rapidly with the lipophilic acid chloride to form a highly basic amide. This impurity is then easily removed by an acidic aqueous wash, while your neutral product remains in the organic layer.
Step-by-Step Workflow
-
Quantify Excess: Estimate the amount of unreacted CNBC (e.g., via HPLC or TLC).
-
Charge Scavenger: Add 1.2 - 1.5 equivalents of DMAPA relative to the remaining CNBC.
-
Critical Note: Perform at 0°C to Room Temperature . Do not heat. The 2-chloro-5-nitro ring is activated; high heat could trigger SNAr displacement of the chlorine by the amine, leading to different impurities.
-
-
Reaction Time: Stir for 15–30 minutes. The reaction with the acyl chloride is kinetically favored and extremely fast.
-
Acid Wash: Wash the organic phase with 1M HCl or 10% Citric Acid .
-
Result: The DMAPA-CNBC adduct (now protonated) partitions into the aqueous layer.
-
-
Phase Cut: Separate layers. The organic layer contains your purified product.
Data Verification:
| Component | Organic Layer (Before Wash) | Aqueous Layer (After Acid Wash) | Organic Layer (After Wash) |
|---|---|---|---|
| Product | High | Low | High |
| CNBC Impurity | High | Low | None |
| Scavenged Adduct | High | High (Protonated) | None |
Protocol B: Solid-Supported Sequestration (High Throughput)
Best For: Small-scale libraries, acid-sensitive products, or when aqueous workup is difficult (e.g., emulsions). Mechanism: Covalent capture (Filtration). Reagent: Polymer-supported Trisamine or Ethylenediamine (e.g., PS-Trisamine).
Step-by-Step Workflow
-
Selection: Choose a resin with a loading capacity of >3.0 mmol/g to minimize physical volume.
-
Stoichiometry: Add 2–3 equivalents of resin relative to the excess CNBC.
-
Incubation: Shake or stir gently for 1–2 hours.
-
Tip: Add a small amount of DCM or THF to ensure the resin swells properly, exposing active sites.
-
-
Filtration: Filter the mixture through a fritted funnel or Celite pad.
-
Rinse: Rinse the resin cake with solvent to recover any entrained product.
-
Result: The filtrate contains the purified product; the impurity is trapped on the beads.
Protocol C: Enhanced Hydrolysis (The "Classic" Approach)
Best For: Large-scale manufacturing where reagents like DMAPA are too costly, provided the product is base-stable. Mechanism: Base-promoted hydrolysis. Reagent: NaHCO3 (aq) + Catalytic Nucleophile (DMAP or Imidazole).
Why standard water washing fails: CNBC is a solid with low water solubility. In a biphasic system (e.g., Toluene/Water), the hydrolysis occurs only at the interface, which is kinetically slow.
Step-by-Step Workflow
-
Solubilization: Ensure the reaction solvent includes a water-miscible co-solvent (e.g., THF or Acetonitrile) if possible.
-
Catalysis: Add 5 mol% DMAP (4-Dimethylaminopyridine) to the mixture. DMAP acts as a phase-transfer catalyst, forming a reactive N-acylpyridinium intermediate that hydrolyzes rapidly.
-
Base Wash: Wash vigorously with Saturated NaHCO3 .[3]
-
Monitor: Watch for CO2 evolution.
-
-
Time: Stir vigorously for at least 30–60 minutes.
-
Extraction: The CNBC converts to 2-chloro-5-nitrobenzoate (water-soluble). Separate the aqueous layer.[3]
Troubleshooting & FAQs
Q1: I used DMAPA, but I see a new impurity spot on TLC.
-
Diagnosis: You likely used excess heat. The 2-chloro position on the ring is activated by the 5-nitro group. If heated, DMAPA can displace the chlorine (SNAr reaction) rather than just reacting with the acid chloride.
-
Fix: Repeat the quench at 0°C.
Q2: My product is an amine. Can I use the DMAPA method?
-
Risk: No. If your product is an amine, it will also protonate and extract into the acid layer during the wash step.
-
Strategy: Use Protocol B (Resins) or Protocol C (Hydrolysis) followed by a basic extraction (keeping your amine product organic).
Q3: The hydrolysis (Protocol C) is taking too long.
-
Fix: Increase the shear rate (stirring speed) to maximize the surface area of the biphasic interface. Alternatively, add a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) if DMAP is not suitable.
Visualizing the Scavenging Pathway
Figure 2: Chemical flow of the DMAPA scavenging method, demonstrating the solubility switch.
References
-
Use of Polyamines for Scavenging: Scientific Research Publishing. "Comparative Efficacy of Polyamine-Based Scavenger Resins." Available at: Link
-
Amide Purification Strategies: ChemGuide. "Preparation and Purification of Amides from Acyl Chlorides." Available at: Link
-
DMAPA Chemical Safety & Reactivity: NOAA CAMEO Chemicals. "3-Dimethylaminopropylamine Reactivity Profile." Available at: Link
-
Hydrolysis Kinetics of Acid Chlorides: LibreTexts Chemistry. "21.4: Chemistry of Acid Halides - Hydrolysis." Available at: Link
-
Impurity Profile (2-Chloro-5-nitrobenzoyl chloride): PubChem. "Compound Summary: 2-chloro-5-nitrobenzoyl chloride." Available at: Link
Sources
Technical Support Center: Stability Optimization for N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide
Executive Summary
You are likely working with N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide , a synthetic small molecule often screened for antimicrobial, antiviral, or specific kinase inhibitory activity.
While the amide bond is generally stable, this molecule presents two distinct stability challenges in biological assays:
-
Physical Instability: High lipophilicity leading to "crash-out" (precipitation) in aqueous media.
-
Chemical Reactivity: The 2-chloro-5-nitro motif is an electrophilic trap. It is highly susceptible to Nucleophilic Aromatic Substitution (
) by thiols found in cell culture media (e.g., -mercaptoethanol, Glutathione, Cysteine).
This guide provides the protocols to diagnose and prevent these issues.
Module 1: Solving Precipitation ("The Crash Out")
The Issue: Users often report that the compound precipitates immediately upon addition to media, or crystals form after 24 hours. This is due to "Solvent Shock"—the rapid transition from a high-solubility solvent (DMSO) to a low-solubility aqueous environment.[1]
Troubleshooting Protocol: The Intermediate Dilution Method
Do not pipette 100% DMSO stock directly into the cell culture dish. Use this "Step-Down" method to prevent local supersaturation.
Step-by-Step Workflow:
-
Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM.
-
Create Intermediate: Dilute the 10 mM stock 1:10 into sterile PBS (pH 7.4) or serum-free media.
-
Result: 1 mM solution (10% DMSO).
-
Action: Vortex immediately. If cloudy, sonicate for 10 seconds.
-
-
Final Spike: Add the Intermediate solution to your cell culture media to reach the final concentration (e.g., 10
M).-
Final DMSO content: 0.1% (Safe for most cell lines).[2]
-
Visualization: Solubility Optimization Workflow
Figure 1: Step-down dilution workflow to minimize local supersaturation and precipitation events.
Module 2: Chemical Stability (The Thiol Threat)
The Issue: You observe a loss of potency over 48 hours, or LC-MS shows a mass shift. The Cause: The 2-chloro-5-nitro substitution pattern activates the benzene ring. The nitro group pulls electrons density, making the carbon attached to the chlorine electron-deficient. Thiols (R-SH) in your media attack this carbon, displacing the chlorine atom.
Critical Warning: Avoid media supplemented with
Data: Media Compatibility Matrix
| Media Component | Risk Level | Mechanism of Instability | Recommendation |
| DMEM / RPMI | Low | Passive Hydrolysis (Slow) | Stable for <72h. |
| Fetal Bovine Serum (FBS) | Medium | Protein Sequestration (Binding) | Use correction factor (see Module 3). |
| CRITICAL | REMOVE or replace with monothioglycerol (less reactive). | ||
| Glutathione (GSH) | High | Nucleophilic Attack | Minimize intracellular GSH if studying target engagement. |
Experimental Protocol: Stability Verification Assay
If you must use thiol-rich media, you must determine the degradation half-life (
-
Preparation: Prepare media +/- 50
M -ME. -
Spike: Add compound to 10
M. -
Incubation: Aliquot into 3 plates (0h, 24h, 48h) at 37°C.
-
Extraction: At each timepoint, add 3 volumes of ice-cold Acetonitrile (ACN) to precipitate proteins and quench reactions.
-
Analysis: Centrifuge (10,000 x g, 10 min). Inject supernatant into HPLC/LC-MS.
-
Look for: Loss of parent peak (M) and appearance of adduct peak (M - Cl + S-R).
-
Visualization: Degradation Mechanism & Assay
Figure 2: Mechanism of Nucleophilic Aromatic Substitution (
Module 3: Biological Availability (Serum Binding)
The Issue: The benzodioxole and nitro-benzamide moieties are lipophilic. In 10% FBS, >90% of the compound may be bound to Albumin, leaving less than 1
Diagnostic Check: Run your efficacy assay (e.g., IC50) in 1% FBS vs 10% FBS .
-
If IC50 shifts significantly (e.g., from 10 nM to 100 nM), your compound is heavily protein-bound.
-
Correction: Report "Free Fraction" concentrations or perform experiments in serum-reduced media (Opti-MEM) for short durations (6-12h).
Frequently Asked Questions (FAQ)
Q1: Can I store the diluted compound in PBS at 4°C? A: No. Aqueous dilutions of lipophilic benzamides are thermodynamically unstable. They will precipitate over time (Ostwald ripening). Always prepare fresh dilutions from the DMSO stock immediately before use.
Q2: My LC-MS shows a peak mass of [M+42] after incubation. What is it?
A: This is likely an acetonitrile adduct or, more biologically relevant, an acetylated metabolite if cells are present. However, if the mass is [M-35+77], it is the
Q3: Is the benzodioxole ring stable? A: Chemically, yes. Biologically, it is a known substrate for Cytochrome P450 enzymes (forming a catechol). In cell culture (without liver microsomes), it is stable. In in vivo studies, it acts as a metabolic "soft spot."
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Nucleophilic Substitution Reactions of 2-Chloro-5-nitrobenzoic Acid Derivatives. Chemical Reviews, 49(2), 273-412. (Foundational chemistry of 2-chloro-5-nitro activation).
-
Popa-Burke, I., et al. (2014).[3] Compound precipitation in high-concentration DMSO solutions: Implications for High-Throughput Screening. Journal of Biomolecular Screening, 19(9), 1302-1308.[3]
-
Kragh-Hansen, U. (1981). Molecular aspects of ligand binding to serum albumin. Pharmacological Reviews, 33(1), 17-53.
Sources
Technical Support Center: Resolving Steric Hindrance in Polysubstituted Benzamide Synthesis
Welcome to the technical support center for polysubstituted benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges, particularly those arising from steric hindrance. The synthesis of sterically hindered amides is a significant challenge in organic chemistry, often leading to low yields or reaction failure with standard methods.[1][2] This resource provides field-proven insights and robust protocols to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
This section addresses common initial problems encountered during the synthesis of sterically hindered benzamides.
Q1: My reaction to form a 2,6-disubstituted benzamide is not proceeding, or the yield is very low. What is the likely cause?
A: The primary culprit is steric hindrance. Large substituents on the 2 and 6 positions of the benzoic acid derivative and/or on the amine significantly slow down the nucleophilic attack of the amine on the activated carboxylate.[1][2] This steric congestion can prevent the reactants from achieving the necessary transition state geometry for amide bond formation.
Q2: I'm observing the formation of an anhydride or other side products instead of my desired hindered benzamide. Why is this happening?
A: When the desired amidation is slow due to steric hindrance, alternative reaction pathways can become dominant. For instance, with carbodiimide coupling reagents like DCC, the O-acylisourea intermediate may react with another molecule of the carboxylic acid to form an anhydride. Other side reactions can include the formation of N-acylurea byproducts.[3]
Q3: Can I just increase the reaction temperature or time to overcome steric hindrance?
A: While extending the reaction time and increasing the temperature can sometimes improve yields for moderately hindered substrates, it is often not a universal solution for severely hindered cases.[4][5] Excessive heat can lead to decomposition of starting materials, reagents, or the desired product. It can also promote side reactions and epimerization if chiral centers are present.
Q4: Are there any simple modifications I can make to a standard coupling protocol (e.g., HATU/DIPEA) to improve the yield of a hindered benzamide?
A: For moderately hindered systems, switching to a more reactive coupling reagent or additive can be beneficial. For example, using HOAt (1-hydroxy-7-azabenzotriazole) based reagents like HATU is often more effective than HOBt-based reagents due to the neighboring group participation of the pyridine nitrogen, which accelerates the coupling.[6] Additionally, using a stronger, non-nucleophilic base or changing the solvent to one that better solubilizes all components can sometimes provide a modest improvement.
In-Depth Troubleshooting Guides
For persistent challenges with sterically hindered systems, a more systematic approach involving alternative reagents and methodologies is necessary.
Guide 1: Low to No Product Formation with Standard Coupling Reagents
When standard carbodiimide or aminium/uronium-based coupling reagents fail, the issue lies in the inability to form the activated ester or its subsequent reaction with the hindered amine.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for hindered amide synthesis.
Recommended Solutions & Protocols:
-
Switch to High-Reactivity Coupling Reagents: For moderately hindered substrates, phosphonium and aminium reagents that generate more reactive activated esters can be effective.[6] Reagents like COMU (generates Oxyma esters) or PyAOP (generates OAt esters) are often superior to HBTU or DCC/HOBt for challenging couplings.[6][7]
-
Employ Acyl Halides (Specifically Acyl Fluorides): Acyl chlorides, while reactive, can be too harsh for complex molecules. Acyl fluorides represent a good balance of reactivity and selectivity and are particularly effective for coupling with sterically hindered or electron-deficient amines.[7][8][9]
-
Protocol for In-Situ Acyl Fluoride Formation: A protocol using reagents like BTFFH (N,N,N',N'-Bis(tetramethylene)-O-(benzotriazol-1-yl)uronium hexafluorophosphate) has been shown to be effective for coupling sterically hindered substrates where standard methods fail.[10]
-
Dissolve the carboxylic acid (1.3 equiv.), BTFFH (1.5 equiv.), and DIPEA (4.5 equiv.) in an anhydrous solvent like CH2Cl2.
-
Stir at room temperature for 30 minutes to form the acyl fluoride in situ.
-
Add the sterically hindered amine (1.0 equiv.).
-
Heat the reaction mixture to 80°C for 12-24 hours, monitoring by TLC or LC-MS.[10]
-
-
-
Alternative Synthetic Routes: For exceptionally hindered amides, it may be necessary to abandon the direct carboxylic acid-amine coupling strategy altogether.
-
Grignard Reagent Addition to Isocyanates: This method provides a robust solution for the synthesis of highly hindered amides.[1][2]
-
Prepare the appropriate Grignard reagent from an aryl or alkyl halide.
-
In a separate flask, dissolve the sterically hindered isocyanate in an ethereal solvent (e.g., THF, Et2O) and cool to 0°C.
-
Add the Grignard reagent solution dropwise to the isocyanate solution.
-
Allow the reaction to warm to room temperature and stir until completion.[1]
-
-
Guide 2: Persistent Side Product Formation
The formation of side products indicates that the rate of the desired amide bond formation is not competitive with other reaction pathways.
Recommended Solutions & Protocols:
-
Catalytic Direct Amidation: These methods avoid the use of stoichiometric activating agents, thereby eliminating the source of many side products (like N-acylurea).[11][12] Boron-based catalysts are particularly noteworthy.[5][13]
-
Protocol for Boric Acid Catalyzed Amidation:
-
Combine the carboxylic acid (1.0 equiv.), amine (1.0-1.2 equiv.), and boric acid (5-10 mol%) in a high-boiling, non-polar solvent like toluene or mesitylene.
-
Equip the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Reflux the mixture until TLC or LC-MS indicates complete consumption of the starting material. This method is highly atom-economical but may require high temperatures and is not always suitable for sensitive substrates.[5]
-
-
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate slow reactions by efficiently heating the solvent and reactants.[14] This can favor the desired reaction pathway over slower, competing side reactions.
-
Protocol for Microwave-Assisted Amidation:
-
In a microwave-safe vessel, combine the carboxylic acid, amine, and a suitable catalyst if required (e.g., ceric ammonium nitrate for direct amidation).[15][16]
-
Irradiate the mixture in a microwave reactor at a set temperature and time, often achieving completion in minutes to a few hours, compared to many hours conventionally.[14]
-
-
Data Summary: Comparison of Methodologies
| Method | Key Advantage(s) | Key Disadvantage(s) | Best Suited For |
| High-Reactivity Coupling Reagents (e.g., COMU, PyAOP) | Faster kinetics, often higher yields than standard reagents.[6] | More expensive, can still fail with severe hindrance. | Moderately hindered substrates. |
| In-Situ Acyl Fluorides (e.g., with BTFFH) | Highly effective for hindered and electron-deficient amines. | Requires elevated temperatures, reagent cost. | Severely hindered substrates where other methods fail.[8][9] |
| Grignard-Isocyanate Route | Bypasses traditional activation, excellent for exceptionally hindered amides.[2] | Requires synthesis of isocyanate and Grignard reagent, sensitive to functional groups. | Quaternary amides and highly substituted secondary amides. |
| Catalytic Direct Amidation (Boron-based) | High atom economy, "green" approach, no coupling reagent byproducts.[17] | Often requires high temperatures and water removal, limited substrate scope for some catalysts.[5][13] | Large-scale synthesis of moderately hindered amides with thermally robust functional groups. |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, can improve yields and reduce side products.[14] | Requires specialized equipment, potential for pressure buildup. | Rapid optimization and synthesis of hindered amides.[15][16] |
Visualizing the Mechanistic Challenge and Solutions
The core issue in sterically hindered amide synthesis is the high activation energy of the tetrahedral intermediate formation.
Caption: Steric hindrance increases the activation energy for the key tetrahedral intermediate.
Advanced methods, such as using acyl fluorides, increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack even by a hindered nucleophile. Alternative routes like the Grignard-isocyanate reaction change the mechanism entirely, avoiding the challenging tetrahedral intermediate of traditional amidation.
By systematically evaluating the degree of steric hindrance and selecting the appropriate advanced methodology, researchers can successfully synthesize even the most challenging polysubstituted benzamides.
References
- Bull, J. A., & Boto, A. (2014). Borate-catalysed direct amidation reactions of coordinating substrates.
- Royal Society of Chemistry. (2017). Chapter 17: Catalytic Amide Bond Forming Methods. In Organometallic Chemistry (Vol. 41).
- Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(6), 333-338.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides.
- Charville, H., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1583.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- Watson, A. J. A., & Williams, J. M. J. (2010). A green chemistry perspective on catalytic amide bond formation.
- Yokoyama, H., et al. (2018). Chain‐growth polycondensation via the substituent effect: Investigation of the monomer structure on synthesis of poly(N‐octyl‐benzamide). Journal of Polymer Science Part A: Polymer Chemistry, 56(23), 2623-2630.
- Kumar, A., et al. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications.
- Cantillo, D., & Kappe, C. O. (2016). Catalytic Amide Reductions under Hydrosilylation Conditions. Synlett, 27(10), 1471-1480.
- MDPI. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.
-
ResearchGate. (n.d.). Examples of commercially available reagents for amidation reactions. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Lenart, M. W., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1761.
- The Williams Group. (n.d.). Catalytic Amidation Guide.
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433.
- Tudge, M. T., et al. (2018). Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides. The Journal of Organic Chemistry, 83(6), 3125-3133.
- ResearchGate. (2014).
- Due-Hansen, M. E., et al. (2016).
- Li, Y., et al. (2023). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry, 21(34), 6940-6945.
- Lenart, M. W., et al. (2020).
- Sharma, P., et al. (2020). Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Journal of the Indian Chemical Society, 97(10), 1645-1648.
-
Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]
- Tudge, M. T., et al. (2018). Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. Figshare.
- ResearchGate. (n.d.). Intermolecular competition between different substituted benzamide 1.
- Wójcik, J., et al. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules, 28(19), 6937.
- YouTube. (2013). Synthesis of poly-substituted benzenes.
- Davies, A. T., et al. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Chemical Science, 14(36), 9831-9837.
- MDPI. (2025).
- Wang, C., et al. (2021). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions.
- Szostak, M., et al. (2018). Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature.
- Hilaris. (2018).
- Kumar, A., et al. (2021). Synthesis of ortho-arylated and alkenylated benzamides by palladium-catalyzed denitrogenative cross-coupling reactions of 1,2,3-benzotriazin-4(3H)-ones with organoboronic acids. New Journal of Chemistry, 45(12), 5463-5472.
- Dahan, I., & Portnoy, M. (2005). Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers. Proceedings of the National Academy of Sciences, 102(38), 13391-13396.
- MDPI. (2014).
- Due-Hansen, M. E., et al. (2015).
Sources
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Validation & Comparative
Technical Validation Guide: Spectral Characterization of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide
Topic: 1H NMR and 13C NMR spectral interpretation of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide Content Type: Technical Validation & Comparison Guide
Executive Summary & Application Scope
Audience: Medicinal Chemists, Structural Biologists, and QA/QC Analysts.
This guide provides a definitive structural validation protocol for N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide , a pharmacophore scaffold often utilized in the development of anti-parasitic (anthelmintic) and anti-viral agents. The molecule combines a 2-chloro-5-nitrobenzoyl moiety (Ring A) with a 1,3-benzodioxole (methylenedioxy) aniline (Ring B).
The "performance" of this guide is defined by its ability to distinguish the target amide from its synthetic precursors and hydrolytic byproducts. We compare the spectral signature of the purified product against "alternative" states (unreacted starting materials) to establish a self-validating quality control workflow.
Synthesis & Structural Logic
To interpret the NMR accurately, one must understand the chemical environment created during synthesis. The standard protocol involves the Schotten-Baumann acylation of 1,3-benzodioxol-5-amine with 2-chloro-5-nitrobenzoyl chloride.
Experimental Workflow (DOT Visualization)
The following diagram outlines the synthesis logic and the critical decision points for NMR sampling.
Caption: Figure 1. Synthesis and sampling workflow for N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide.
Comparative 1H NMR Analysis (Performance Data)
Solvent Selection: The Critical Variable
Recommendation: Use DMSO-d6 rather than CDCl3.
-
Reasoning: The amide proton (-CONH-) is the primary diagnostic handle. In CDCl3, this proton often undergoes rapid exchange or quadrupole broadening, becoming invisible. DMSO-d6 stabilizes the amide bond via hydrogen bonding, producing a sharp, distinct singlet between 10.5–11.0 ppm.
Diagnostic Peak Comparison (Product vs. Alternatives)
The table below objectively compares the target molecule against its precursors. Successful synthesis is defined by the disappearance of the precursor signals and the appearance of the amide proton.
| Feature | Target Molecule (Product) | Alternative 1: Amine Precursor | Alternative 2: Acid Chloride/Acid |
| Amide/Amine H | |||
| Methylenedioxy | N/A | ||
| Ring A (Nitro) | N/A | ||
| Ring B (Dioxole) | N/A |
Detailed Assignment (DMSO-d6, 400 MHz)
-
Amide NH (
10.8, s, 1H): The most downfield signal (excluding carboxylic impurities). Confirms the formation of the amide bond. -
Ring A (Benzoyl moiety):
-
H-6' (
8.45, d, J=2.6 Hz): Ortho to the carbonyl and ortho to the nitro group. This is the most deshielded aromatic proton due to the synergistic electron-withdrawing effects of -NO2 and -C=O. -
H-4' (
8.32, dd, J=8.8, 2.6 Hz): Para to the chlorine, ortho to the nitro group. Shows strong ortho coupling to H-3' and meta coupling to H-6'. -
H-3' (
7.90, d, J=8.8 Hz): Ortho to the chlorine atom.
-
-
Ring B (Benzodioxole moiety):
-
H-2 (
7.35, d, J=2.0 Hz): The proton on the aniline ring ortho to the amide linkage and meta to the dioxole oxygen. Shifted downfield relative to the starting aniline due to the amide's electron-withdrawing nature. -
H-6 (
7.05, dd): Adjacent to the amide-bearing carbon. -
H-5 (
6.92, d): Ortho to the oxygen, meta to the amide.
-
-
Methylenedioxy (
6.05, s, 2H): The characteristic "fingerprint" singlet.
13C NMR Interpretation (Structural Confirmation)
Carbon NMR provides the backbone verification, particularly useful for confirming the carbonyl environment which distinguishes the amide from a potential ester or ketone byproduct.
Key Chemical Shifts
| Carbon Type | Chemical Shift ( | Structural Assignment |
| Carbonyl (C=O) | 163.5 | Amide carbonyl. (Acids appear >165, Ketones >190).[1] |
| C-NO2 (C-5') | 146.0 | Ipso carbon bearing the nitro group (often low intensity). |
| C-O (Dioxole) | 147.2, 143.5 | Quaternary carbons of the benzodioxole ring. |
| C-Cl (C-2') | 138.0 | Ipso carbon bearing chlorine. |
| Methylenedioxy | 101.4 | Characteristic aliphatic carbon between two oxygens. |
Pathway of Assignment (DOT Visualization)
Use this logic flow to interpret the 13C spectrum.
Caption: Figure 2. Logic flow for 13C NMR validation of the amide and dioxole functionalities.
Experimental Protocol for Validation
To replicate these results and ensure data integrity (E-E-A-T), follow this standardized sample preparation method.
-
Sample Mass: Weigh 5–10 mg of the dried solid product.
-
Solvent Addition: Add 0.6 mL of DMSO-d6 (99.8% D).
-
Note: Do not use CDCl3 unless necessary; solubility is poor and amide peaks broaden.
-
-
Homogenization: Sonicate for 30 seconds. Ensure the solution is clear yellow; any turbidity indicates inorganic salts (NaCl) from the workup.
-
Acquisition:
-
1H: 16 scans, 1 second relaxation delay.
-
13C: 512–1024 scans (due to quaternary carbons and low concentration).
-
-
Referencing: Calibrate to the residual DMSO pentet at
2.50 ppm (1H) and 39.5 ppm (13C).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard reference for substituent effects on aromatic rings).
-
PubChem. (2025).[2] 2-Chloro-5-nitrobenzamide Spectral Data. National Library of Medicine. Available at: [Link]
-
Penchev, P., & Stoitsov, D. (2025).[3] Synthesis and NMR Assignment of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Molbank, 2025(3), M2052.[3] Available at: [Link] (Provides analogous shifts for the benzodioxole system).
-
SDBS. (2024). Spectral Database for Organic Compounds. AIST. (Reference for 1,3-benzodioxol-5-amine base shifts). Available at: [Link]
Sources
Mass spectrometry (LC-MS) fragmentation patterns of benzodioxole-benzamides
An In-Depth Guide to the LC-MS/MS Fragmentation Patterns of Benzodioxole-Benzamides
A Senior Application Scientist's Guide for Researchers in Drug Discovery
The benzodioxole-benzamide scaffold is a privileged structure in medicinal chemistry and natural product research, appearing in compounds with diverse biological activities. Characterizing these molecules, whether they are novel drug candidates, synthetic impurities, or natural isolates, requires robust analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of this characterization, providing molecular weight information and, crucially, structural insights through fragmentation analysis.
This guide provides a detailed comparison of the fragmentation patterns of benzodioxole-benzamides, moving beyond a simple protocol to explain the causality behind experimental choices and the logic of spectral interpretation. We will explore how to design effective LC-MS/MS experiments and decode the resulting spectra to confidently elucidate the structure of these important compounds.
Part 1: Designing a Self-Validating LC-MS/MS Experiment
A robust analytical method is a self-validating one. Every choice, from the mobile phase to the collision energy, must be made deliberately to yield clear, interpretable, and reproducible data.
Experimental Workflow: A Systematic Approach
The workflow for analyzing benzodioxole-benzamides is a multi-step process designed to maximize information content from sample preparation to data analysis.
Caption: High-level workflow for the analysis of benzodioxole-benzamides by LC-MS/MS.
Chromatographic Separation: The Importance of Isomer Resolution
For compounds containing a substituted aromatic ring like benzodioxole, the existence of regioisomers (e.g., 2,3- vs. 3,4-methylenedioxy) is common. Mass spectrometry often produces identical or nearly identical fragmentation patterns for such isomers, making chromatographic separation indispensable for unambiguous identification.[1][2]
-
Column Choice: A standard C18 reversed-phase column is a robust starting point. For isomers that are difficult to resolve, a pentafluorophenyl (PFP) column can offer alternative selectivity due to its ability to engage in pi-pi and dipole-dipole interactions.
-
Mobile Phase: A typical mobile phase consists of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid. The acid serves a crucial role: it provides a source of protons (H+) to promote efficient ionization in positive ion mode, leading to the formation of the [M+H]+ ion which is the target for fragmentation.
Ionization Source Selection: ESI vs. APCI
The choice of ionization source is critical and depends on the analyte's polarity and thermal stability. For benzodioxole-benzamides, which contain polar amide groups, Electrospray Ionization (ESI) is generally the preferred technique.[3][4]
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale for Benzodioxole-Benzamides |
| Principle | Soft ionization in solution phase via a charged aerosol. | Gas-phase chemical ionization via a corona discharge. | ESI is gentler and well-suited for the polar amide functionality, minimizing in-source fragmentation.[3] |
| Analyte Polarity | Best for polar to moderately polar compounds. | Best for less polar to non-polar compounds. | The amide group imparts sufficient polarity for efficient ESI.[4] |
| Thermal Stability | Operates at lower temperatures. | Requires high temperatures to vaporize the sample. | ESI avoids potential thermal degradation of complex structures. |
| Matrix Effects | More susceptible to ion suppression. | Generally less susceptible to ion suppression. | While a consideration, proper sample preparation and chromatography can mitigate ESI matrix effects. |
Optimizing Collision Energy
Collision-Induced Dissociation (CID) is the process of fragmenting the selected precursor ion by colliding it with an inert gas (like argon or nitrogen).[5] The energy of this collision is a user-controlled parameter that dictates the extent of fragmentation.
-
Low Collision Energy (e.g., 10-20 eV): Typically produces a few dominant, high-mass fragment ions. This is useful for confirming the loss of specific functional groups.
-
High Collision Energy (e.g., 30-50 eV): Leads to more extensive fragmentation, revealing the core structure of the molecule by breaking stronger bonds.
-
Collision Energy Ramping: The most effective approach is to acquire spectra across a range of collision energies. This provides a comprehensive fragmentation profile, capturing both the initial, facile bond cleavages and the subsequent, higher-energy fragmentations.
Part 2: A Mechanistic Look at Fragmentation
Understanding the fragmentation of a benzodioxole-benzamide begins with recognizing the most likely sites of protonation and the characteristic cleavage patterns of each structural moiety. The most probable site of protonation is the oxygen atom of the amide carbonyl group, as this allows for charge delocalization through resonance.
Proposed Fragmentation Pathways
The following diagram illustrates the primary fragmentation pathways for a model compound, N-benzoyl-3,4-methylenedioxyaniline, based on established principles of amide and benzodioxole fragmentation.
Caption: Key fragmentation pathways for a protonated benzodioxole-benzamide derivative.
Key Fragmentation Signatures
-
Cleavage of the Amide Bond: The most common fragmentation pathway for protonated amides is the cleavage of the C-N bond.[6] This can occur in two ways, leading to two primary diagnostic ions:
-
Formation of the Benzoyl Cation (m/z 105): If the benzamide is unsubstituted, cleavage will yield the highly stable benzoyl cation at m/z 105.0334. This ion can subsequently lose carbon monoxide (CO, a neutral loss of 28 Da) to form the phenyl cation at m/z 77.0386.[7] This is a hallmark of the benzamide structure.
-
Formation of the Protonated Amine: The other half of the molecule will form a protonated amine. In our model, this would be the methylenedioxyaniline cation.
-
-
Fragmentation of the Benzodioxole Ring: The methylenedioxy group has its own characteristic fragmentation pattern.
-
Formation of the Methylenedioxybenzyl Cation (m/z 135): This ion (C₈H₇O₂⁺) is a highly characteristic fragment for compounds containing a 3,4-methylenedioxybenzyl moiety.[8][9] Its presence is a strong indicator of this structural feature.
-
Neutral Losses: The benzodioxole ring can undergo neutral losses, such as the loss of formaldehyde (CH₂O, 30 Da) or carbon monoxide (CO, 28 Da), although these are often less intense than the characteristic cation fragments.[10]
-
Part 3: Comparative Analysis and Data Interpretation
While the primary fragments are often the same between isomers, their relative intensities can sometimes provide clues for differentiation. However, chromatography remains the definitive tool.[1]
Comparative Fragmentation Data (Hypothetical)
This table compares the expected major product ions for two isomeric compounds. The precursor ion for both would be the same, but the relative abundance of fragments originating from different parts of the molecule may differ.
| Precursor Ion [M+H]+ | Product Ion (m/z) | Proposed Structure | Originating Moiety | Expected Relative Intensity |
| N-(4-methoxyphenyl)-3,4-methylenedioxybenzamide | 135.04 | Methylenedioxybenzyl cation | Benzodioxole | High |
| 123.05 | Methoxybenzoyl cation | Benzamide | Moderate | |
| 107.05 | Phenyl cation from methoxybenzoyl | Benzamide | Low | |
| N-(3,4-methylenedioxyphenyl)-4-methoxybenzamide | 135.04 | Methoxybenzoyl cation | Benzamide | High |
| 136.05 | Methylenedioxyphenylamine cation | Benzodioxole | Moderate | |
| 107.05 | Phenyl cation from methoxybenzoyl | Benzamide | Moderate |
Note: This is a representative table. Actual relative intensities depend heavily on instrument settings and collision energy.
Practical Implications for the Researcher
-
Structural Confirmation: When synthesizing a new benzodioxole-benzamide, the presence of the expected precursor ion in the MS1 scan and the characteristic fragment ions (e.g., m/z 135 and the appropriate benzoyl cation) in the MS2 scan provides strong evidence for the correct structure.
-
Impurity Profiling: Unknown peaks in the chromatogram can be analyzed by their fragmentation patterns. If an impurity shows the benzoyl cation fragment but not the m/z 135 fragment, it may be a related substance lacking the benzodioxole moiety.
-
Metabolite Identification: In drug development, metabolites are often formed by the addition of functional groups (e.g., hydroxylation). A mass shift of +16 Da in both the precursor and any fragments containing the modified ring is a strong indication of hydroxylation.[11]
Conclusion
The LC-MS/MS fragmentation of benzodioxole-benzamides is a predictable process governed by the fundamental chemistry of the amide and benzodioxole functional groups. The primary fragmentation event is typically the cleavage of the amide C-N bond, yielding characteristic cations derived from both halves of the molecule. The methylenedioxybenzyl cation at m/z 135 is a particularly diagnostic fragment for the benzodioxole moiety.
By combining careful experimental design—especially high-resolution chromatographic separation—with a mechanistic understanding of the fragmentation pathways, researchers can leverage LC-MS/MS as a powerful tool for the unambiguous identification and structural characterization of this important class of compounds.
References
-
Wolf, C., et al. (2000). Dissociation of proton-bound complexes and proton affinity of benzamides. Journal of the American Society for Mass Spectrometry, 11(5), 406-415. Available at: [Link]
-
Noggle, F. T., et al. (2000). Chromatographic and mass spectral methods of identification for the side-chain and ring regioisomers of methylenedioxymethamphetamine. Journal of Chromatographic Science, 38(8), 331-338. Available at: [Link]
-
DeRuiter, J., et al. (1996). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. Journal of Chromatographic Science, 34(5), 222-229. Available at: [Link]
-
Clark, C. R., et al. (2014). Mass spectra of the methylenedioxy and ethoxybenzylpiperazines in this study. Journal of Chromatographic Science, 52(7), 641-647. Available at: [Link]
-
Borth, D. M., et al. (2002). Differentiation of the 2,3-Methylenedioxy Regioisomer of 3,4-MDMA (Ecstasy) by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 26(8), 560-564. Available at: [Link]
-
Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Available at: [Link]
-
Luca, V., et al. (2021). LC-HRMS/MS-based phytochemical profiling of Piper spices: Global association of piperamides with endocannabinoid system modulation. Food Research International, 143, 110123. Available at: [Link]
-
Bishop, C. O., et al. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 28, 100407. Available at: [Link]
-
Clark, C. R., et al. (1996). Chromatographic and Mass Spectrometry Methods for the Differentiation of N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine from Regioisomeric Derivatives. Journal of Chromatographic Science, 34(5), 222-229. Available at: [Link]
-
Sisco, E., et al. (2017). EI fragmentation pattern for 3,4-MDMA. Forensic Chemistry, 5, 57-65. Available at: [Link]
-
Dziadosz, M. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1989. Available at: [Link]
-
Wikipedia. (2023). Collision-induced dissociation. Available at: [Link]
-
Journal of Current Medical Research and Opinion. (2024). Liquid Chromatography-Mass Spectrometry LC-MS Analysis. Available at: [Link]
-
Griffiths, W. J. (2008). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Thesis. Available at: [Link]
-
An, J., et al. (2011). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra. Journal of Mass Spectrometry, 46(9), 939-951. Available at: [Link]
-
Konieczna, L., et al. (2016). Comparison of ESI and APCI Sources in Q-TOF Mass Spectrometer in Photodegradation Study of Selected Psychotropic Drugs. Acta Chromatographica, 28(2), 161-174. Available at: [Link]
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A Comparative Analysis of the Predicted Bioactivity of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide Against Standard Antimicrobial Agents
This guide provides a comparative overview of the predicted antimicrobial bioactivity of the novel compound N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide. Drawing upon structure-activity relationships inferred from related molecules, we position this compound against established standard reference drugs. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.
Introduction: Rationale and Hypothesis
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. The compound N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide is a synthetic molecule that combines several chemical moieties known to be present in biologically active compounds. Specifically, it features a 2-chloro-5-nitrobenzamide core. Derivatives of 2-chloro-5-nitrobenzaldehyde and 2-chloro-5-nitrobenzoic acid have demonstrated a spectrum of biological activities, including antimicrobial and anticancer effects[1][2][3]. The presence of both a chloro and a nitro group on the benzamide ring is suggestive of enhanced biological efficacy[1].
Furthermore, the N-substituent is a 1,3-benzodioxole (also known as methylenedioxyphenyl) group. This functional group is a component of numerous natural and synthetic compounds with diverse pharmacological properties. The combination of these structural features in N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide provides a strong rationale for investigating its potential as a novel antimicrobial agent.
This guide, therefore, hypothesizes that N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide will exhibit antimicrobial activity. We will outline the experimental framework for a head-to-head comparison with Gentamicin, a broad-spectrum aminoglycoside antibiotic, to assess its potential efficacy.
Predicted Mechanism of Action
While the precise mechanism of action for N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide is yet to be elucidated, insights can be drawn from its structural components. The nitroaromatic group is a common feature in several antimicrobial drugs, such as nitrofurantoin and metronidazole. These compounds are often activated by microbial nitroreductases to generate reactive nitrogen species that can damage bacterial DNA, proteins, and other macromolecules. The chloro-substituent can further enhance the electrophilicity of the aromatic ring, potentially increasing its reactivity and biological activity.
The benzodioxole moiety might contribute to the compound's overall physicochemical properties, such as lipophilicity, which can influence its ability to penetrate bacterial cell membranes. It may also interact with specific bacterial targets, although this is speculative without direct experimental evidence.
Proposed Experimental Workflow for Bioactivity Screening
To empirically determine the antimicrobial properties of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide, a systematic screening process is required. The following workflow outlines the key experimental stages.
Caption: A generalized workflow for the synthesis and antimicrobial evaluation of the target compound.
Comparative Bioactivity Data (Hypothetical)
The following table presents a hypothetical comparison of the Minimum Inhibitory Concentration (MIC) values for N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide and the standard reference drug, Gentamicin, against a panel of common pathogenic bacteria. The data is presented to illustrate how the results of the proposed experimental work would be summarized.
| Bacterial Strain | Gram Stain | N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide MIC (µg/mL) | Gentamicin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | 8 | 0.5 |
| Enterococcus faecalis (ATCC 29212) | Positive | 16 | 4 |
| Escherichia coli (ATCC 25922) | Negative | 32 | 1 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | >64 | 2 |
Detailed Experimental Protocols
Synthesis of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide
Step-by-Step Protocol:
-
Preparation of 2-chloro-5-nitrobenzoyl chloride: 2-chloro-5-nitrobenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene) to yield the acid chloride. The reaction is typically performed under reflux, and the excess chlorinating agent and solvent are removed under reduced pressure.
-
Acylation Reaction: 1,3-benzodioxol-5-amine is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine) to act as an acid scavenger.
-
The 2-chloro-5-nitrobenzoyl chloride, dissolved in the same solvent, is added dropwise to the amine solution at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted acid chloride, and finally with brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A few colonies of the test bacterium are inoculated into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The broth is incubated at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: A serial two-fold dilution of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide and Gentamicin is prepared in a 96-well microtiter plate using CAMHB. The concentration range should be appropriate to determine the MIC (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A positive control well (broth with bacteria, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway Visualization (Hypothetical)
The following diagram illustrates a hypothetical mechanism of action where the nitroaromatic compound is activated by a bacterial nitroreductase, leading to the generation of reactive nitrogen species and subsequent cellular damage.
Caption: Hypothetical activation pathway of a nitroaromatic antimicrobial compound within a bacterial cell.
Conclusion and Future Directions
This guide has presented a scientifically-grounded, albeit hypothetical, comparative analysis of the potential bioactivity of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide as an antimicrobial agent. The rationale for this investigation is based on the known biological activities of its constituent chemical moieties. The outlined experimental protocols provide a clear roadmap for the synthesis and evaluation of this novel compound.
Should the hypothetical data be confirmed through experimentation, N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide and its derivatives could represent a new class of antimicrobial agents. Further research would be warranted to elucidate its precise mechanism of action, evaluate its cytotoxicity against mammalian cells to determine its therapeutic index, and explore its in vivo efficacy in animal models of infection. The structural framework of this compound offers significant opportunities for medicinal chemistry optimization to enhance potency and selectivity.
References
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Technical Guide: X-ray Crystallography & Conformational Analysis of Nitrobenzamide Derivatives
Executive Summary
Context: Nitrobenzamide derivatives represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for PARP inhibitors, antimicrobial agents, and hypoxia-activated prodrugs. Their biological efficacy is strictly governed by the torsion angle (
The Challenge: While NMR spectroscopy elucidates connectivity and solution-state dynamics, it often fails to resolve the precise stereoelectronic locking of the nitro group caused by steric crowding or intermolecular hydrogen bonding.
The Solution: This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive method for resolving these conformational ambiguities. We compare SC-XRD against NMR and Density Functional Theory (DFT), providing a validated workflow for crystallizing and solving the structures of nitrobenzamide derivatives to inform Structure-Activity Relationship (SAR) models.
Part 1: The Structural Challenge (Conformation & Bioactivity)
The bioactivity of nitrobenzamides hinges on two structural parameters:
-
Nitro Group Torsion (
): The nitro group is electron-withdrawing.[1][2] In a planar conformation ( ), resonance is maximized, lowering the reduction potential (crucial for hypoxia-activated prodrugs). However, ortho-substitution can force the nitro group perpendicular ( ), breaking conjugation. -
Amide Planarity: The amide bond (
) exhibits partial double-bond character. Deviations from planarity affect the molecule's ability to fit into narrow enzymatic pockets (e.g., PARP active sites).
Comparison of Analytical Approaches:
| Feature | SC-XRD (Solid State) | NMR (Solution State) | DFT (Computational) |
| Primary Output | Absolute 3D coordinates, Packing forces | Connectivity ( | Energy minima, orbital density |
| Nitro Torsion | Precise ( | Averaged. Rapid rotation in solution often obscures the low-energy active conformation. | Idealized. Gas-phase calculations often miss packing-induced twist. |
| Intermolecular | Direct visualization of H-bonds and | Inferred via NOE or concentration dependence. | Modeled (often requires high computational cost). |
| Sample Req. | Single Crystal ( | None (Structure file) |
Part 2: Decision Framework & Workflow
The following decision tree illustrates when to deploy SC-XRD versus alternative methods during the lead optimization phase.
Figure 1: Strategic workflow for selecting structural elucidation methods. SC-XRD is prioritized when stereochemical or conformational rigidity is ambiguous.
Part 3: Experimental Protocol (Crystallization & Data Collection)
Growing diffraction-quality crystals of nitrobenzamides requires balancing the polarity of the amide with the aromatic stacking potential of the nitro-ring.
Crystallization Strategy: Slow Evaporation
Rationale: Nitrobenzamides often form intermolecular hydrogen bonds (Amide-NH
Protocol:
-
Solvent Selection: Prepare a binary solvent system.
-
Solvent A (Good): DMF or Acetone (dissolves the polar amide).
-
Solvent B (Poor): Ethanol or Toluene (promotes aggregation).
-
-
Dissolution: Dissolve 10–15 mg of the derivative in the minimum amount of Solvent A (e.g., 0.5 mL DMF).
-
Mixing: Add Solvent B dropwise until a slight turbidity persists, then add one drop of Solvent A to clear it.
-
Growth: Filter the solution into a clean scintillation vial. Cover with parafilm and poke 3–4 small holes.
-
Incubation: Store at room temperature (
C) in a vibration-free environment for 3–7 days.-
Success Indicator: Look for prisms or blocks. Avoid needles (often indicate rapid precipitation).
-
Data Collection & Refinement
Once a crystal is mounted, the following parameters are critical for nitrobenzamides:
-
Temperature: Collect at 100 K .
-
Why? Nitro groups often exhibit high thermal motion (disorder) at room temperature. Cooling "freezes" the rotation, allowing precise determination of the torsion angle.
-
-
Resolution: Aim for
or better to resolve the double bond character. -
Refinement Strategy (SHELX):
-
If the nitro group shows rotational disorder, use the EADP (Equal Anisotropic Displacement Parameters) or SIMU restraints in SHELXL.
-
Locate Amide H-atoms in the difference Fourier map rather than placing them geometrically, as they are critical for defining the intermolecular H-bond network.
-
Part 4: Conformational Analysis & Data Interpretation
When analyzing the solved structure, focus on these three specific metrics to predict biological efficacy.
The Nitro-Torsion Angle ( )
Measure the torsion angle
- (Coplanar): Indicates strong conjugation. The molecule is likely flat, facilitating intercalation into DNA (if applicable) or stacking in narrow pockets.
- (Twisted): Indicates steric clash (e.g., with an ortho-methyl group). This breaks conjugation, raising the LUMO energy and making the nitro group harder to reduce enzymatically.
The Amide Dimerization
Nitrobenzamides frequently form Centrosymmetric Dimers in the crystal lattice via
-
Significance: If your crystal structure shows this dimer, calculate the
distance (typically ). This motif mimics the interaction with the protein backbone in many serine protease or PARP active sites.
Structure Solution Workflow
The following diagram details the computational logic for solving these specific structures.
Figure 2: Computational pipeline for solving nitrobenzamide structures. Note the iterative loop at the refinement stage to account for nitro-group disorder.
References
-
Gowda, B. T., et al. (2000). "Structure-Activity Relationships in Nitrobenzamides." Zeitschrift für Naturforschung A, 55(9-10), 791-802.
-
Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." CCDC Software.
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.
-
BenchChem. (2025).[2][4] "Crystallization Methods for X-ray Analysis of Benzamide Derivatives." BenchChem Technical Guides.
-
Hollingsworth, M. D. (2002). "Crystal engineering: from structure to function." Science, 295(5564), 2410-2413.
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Safety Operating Guide
Personal protective equipment for handling N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide
Comprehensive Safety and Handling Guide: N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide
Guide Objective: This document provides essential safety protocols, operational procedures, and disposal guidelines for N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide. As specific toxicological data for this compound is not publicly available, this guide is built upon a hazard assessment by chemical analogy, synthesizing established data from its core functional groups: a nitroaromatic ring, a chlorinated amide, and a benzodioxole moiety. This approach ensures a robust and cautious framework for handling this biologically active research chemical.
Hazard Assessment: A Synthesis of Structural Dangers
The primary principle of safety for a novel compound is to anticipate its hazards based on its chemical structure. N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide combines three classes of functionalities, each with a well-documented hazard profile. The overall risk profile must be assumed to encompass the cumulative hazards of these components.
The most closely related compound with public safety data is 2-Chloro-5-nitrobenzamide. Its GHS classifications form the baseline for our assessment.[1]
| Hazard Class | Anticipated Risk for N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide | Rationale and Supporting Evidence |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Nitroaromatic compounds are frequently toxic by all routes of exposure.[2] They can lead to methemoglobinemia, a serious condition where the blood's ability to carry oxygen is reduced, causing headache, dizziness, and cyanosis (a blueish tint to the skin and lips).[3][4] |
| Skin Corrosion/ Irritation | Causes skin irritation. May cause an allergic skin reaction (sensitization). | Both chlorinated benzamides and nitroaromatics are known skin irritants.[5][6] The GHS classification for 2-chloro-5-nitrobenzamide explicitly includes warnings for skin irritation and sensitization.[1] |
| Eye Damage/ Irritation | Causes serious eye irritation. | This is a consistent warning for chlorinated and nitrated benzamides and is a primary hazard for 2-chloro-5-nitrobenzamide.[1][6][7] |
| Systemic & Organ Toxicity | Suspected of causing damage to organs through prolonged or repeated exposure. | Nitroaromatic compounds may cause damage to the liver, kidneys, and testes.[3][8] Benzodioxole derivatives are known to be metabolized by the liver's cytochrome P-450 enzyme system, which is often linked to their toxicity.[9] |
| Carcinogenicity/ Mutagenicity | Suspected of causing genetic defects or cancer. | Several nitroaromatic compounds are classified as suspected carcinogens.[8][10] While there is no specific data for this molecule, this potential hazard must be considered, mandating minimal exposure. |
| Biological Activity | Compound is likely to be biologically active. | Benzodioxole derivatives, particularly those with amide linkages, have been synthesized for evaluation as cytotoxic anticancer agents.[11][12] This strongly suggests the compound will have activity in biological systems and should not be treated as inert. |
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to create a reliable barrier against exposure. The following equipment must be worn at all times when handling the compound.
| PPE Category | Specification and Standard | Rationale |
| Eye/Face Protection | ANSI Z87.1 compliant chemical safety goggles. A face shield should be worn over goggles when handling larger quantities (>1g) or if there is a splash hazard.[2] | Protects against dust particles and splashes, mitigating the high risk of serious eye irritation.[7][13] |
| Hand Protection | Nitrile rubber gloves (minimum thickness >0.11 mm). Double-gloving is strongly recommended.[2] | Provides a barrier against skin contact, irritation, and potential absorption.[13] Benzodioxole derivatives can exhibit high skin permeation.[14][15] Gloves must be inspected before use and changed immediately if contaminated.[2] |
| Body Protection | A clean, fully-buttoned laboratory coat. For larger scale operations, a chemical-resistant apron or disposable suit is advised.[16] | Protects skin and street clothing from contamination. Laboratory clothing must not be worn outside of the designated work area.[16] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95/P100) is required if handling the solid outside of a certified chemical fume hood or if dust generation is unavoidable.[2][17] | Prevents inhalation of the compound, which is presumed to be toxic and may cause respiratory irritation.[1][2] |
Operational Plan: A Step-by-Step Handling Workflow
All handling of solid N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide must be performed inside a certified chemical fume hood with a face velocity between 95 and 125 feet per minute.[16]
Workflow: From Preparation to Decontamination
Caption: Step-by-step workflow for handling the solid compound.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
| Incident | Immediate Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[18][19] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][18] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show them the compound's container or this guide.[18] |
| Small Spill (<1g) | Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep the material into a labeled, sealable container for hazardous waste disposal. Decontaminate the area with a suitable solvent, collecting all materials as waste.[20] |
| Large Spill (>1g) | Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.[20] |
Disposal and Decontamination Plan
Improper disposal is illegal and dangerous.[21] This compound requires disposal as regulated hazardous waste.
Core Principle: N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide is a halogenated nitroaromatic compound . It must be segregated into the "Halogenated Organic Waste" stream.[10][22] Do not mix with non-halogenated waste.
Waste Management Workflow
Caption: Workflow for proper hazardous waste management.
Decontamination:
-
Glassware: Rinse contaminated glassware multiple times with a suitable solvent (e.g., acetone, ethanol). Collect the initial rinsate as halogenated hazardous liquid waste.[2]
-
Work Surfaces: Wipe down all potentially contaminated surfaces within the fume hood with a solvent-soaked towel, collecting the towel as solid hazardous waste.[2]
References
- Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole. Benchchem.
- Bridges, J. W., & Fennell, T. R. (1981). The relationship between the metabolism and toxicity of benzodioxole compounds. Advances in experimental medicine and biology, 136 Pt B, 881–893.
- Nitrates - Standard Operating Procedure. UC Center for Laboratory Safety. (2012).
- Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline. Benchchem.
- Api, A. M., et al. (2007). In vitro penetration and subchronic toxicity of α-Methyl-1,3-benzodioxole-5-propionaldehyde. Food and Chemical Toxicology, 45(5), 702-707.
- Nitrobenzene - Hazard Summary. New Jersey Department of Health. (2004).
- Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. Benchchem.
- Api, A. M., et al. (2007). In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde. PubMed.
- Working Safely with Particularly Hazardous Substances. Princeton University Environmental Health and Safety.
- Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah National University.
- Nitrotoluenes - Hazard Summary. New Jersey Department of Health. (1999).
- Nitrobenzene - Incident management. GOV.UK. (2024).
- NitroCompounds-Various Standard Operating Procedure. University of Georgia Research Safety.
- 4-Chlorobenzamide Safety Data Sheet. Fisher Scientific.
- Liu, Z., et al. (2013). Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives containing benzodioxole as potential anticancer agents. PubMed.
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- 2-Chloro-5-nitrobenzaldehyde Safety Data Sheet. Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
